Product packaging for Boc-D-HomoSec(pMeBzl)-OH(Cat. No.:)

Boc-D-HomoSec(pMeBzl)-OH

Cat. No.: B15250402
M. Wt: 386.4 g/mol
InChI Key: SBTSPTQWQDAMOY-CQSZACIVSA-N
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Description

Boc-D-HomoSec(pMeBzl)-OH is a useful research compound. Its molecular formula is C17H25NO4Se and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO4Se B15250402 Boc-D-HomoSec(pMeBzl)-OH

Properties

Molecular Formula

C17H25NO4Se

Molecular Weight

386.4 g/mol

IUPAC Name

(2R)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

SBTSPTQWQDAMOY-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Boc-(R)-4-methylbenzyl Homoselenocysteine: Characterization and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodologies related to Boc-(R)-4-methylbenzyl Homoselenocysteine. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related analogs, namely the corresponding L-selenocysteine derivative and the D-homocysteine sulfur analog. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of selenocysteine-containing peptides and other molecules in drug development.

Introduction to Selenocysteine Analogs

Selenocysteine, often referred to as the 21st proteinogenic amino acid, is a selenium-containing analog of cysteine where the sulfur atom is replaced by selenium.[1][2] This substitution imparts unique biochemical properties, including a lower pKa of the selenol group compared to the thiol group, making it a more potent nucleophile at physiological pH.[1] These characteristics make selenocysteine and its derivatives, such as Boc-(R)-4-methylbenzyl Homoselenocysteine, valuable tools in the design of novel therapeutic agents and probes for studying biological systems. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in peptide synthesis to protect the alpha-amino group, while the 4-methylbenzyl group serves as a protecting group for the reactive selenol.[3][4]

Characterization Data

Table 1: Characterization Data of Analogous Compounds

PropertyBoc-S-4-methylbenzyl-D-homocysteineN-(tert-butoxycarbonyl)-L-methionine (Related Compound)
Synonyms Boc-D-HomoCys(pMeBzl)-OH, (R)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)butyric acid(S)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOIC ACID, n-(t-butoxycarbonyl)-l-methionine
CAS Number 214630-13-42488-15-5
Molecular Formula C₁₇H₂₅NO₄SC₁₀H₁₉NO₄S
Molecular Weight 339.4 g/mol 249.33 g/mol
Melting Point 86-91 °CNot Available
Optical Rotation +10.5 ± 1° (c=1 in MeOH)Not Available
Purity ≥ 99% (HPLC)Not Available
Storage Conditions 0-8 °CNot Available

Data for Boc-S-4-methylbenzyl-D-homocysteine sourced from Chem-Impex.[5] Data for N-(tert-butoxycarbonyl)-L-methionine sourced from PubChem.[6]

It is anticipated that Boc-(R)-4-methylbenzyl Homoselenocysteine would exhibit similar solubility profiles and require comparable handling and storage conditions. Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) would be essential for definitive characterization and would be expected to show characteristic peaks for the Boc, 4-methylbenzyl, and homoselenocysteine moieties.

Experimental Protocols: A Proposed Synthetic Pathway

The synthesis of Boc-protected selenocysteine derivatives typically starts from a protected serine or a related chiral precursor.[3][4] A plausible synthetic route for Boc-(R)-4-methylbenzyl Homoselenocysteine can be adapted from established methods for similar compounds.

A. Synthesis of the Selenylating Agent: Bis(4-methylbenzyl) Diselenide

A common method for introducing the Se-(4-methylbenzyl) group involves the use of a diselenide reagent.

  • Materials: 4-methylbenzyl chloride, selenium powder, sodium borohydride, ethanol.

  • Procedure:

    • Selenium powder is reduced with sodium borohydride in ethanol to generate sodium selenide (Na₂Se).

    • 4-methylbenzyl chloride is added to the reaction mixture.

    • The reaction proceeds, typically at room temperature, to form bis(4-methylbenzyl) diselenide.

    • The product is then purified by crystallization or column chromatography.

B. Synthesis of Boc-(R)-4-methylbenzyl Homoselenocysteine

This procedure would likely start from a suitable Boc-protected chiral precursor containing a good leaving group.

  • Materials: A suitable Boc-protected (R)-amino acid derivative with a leaving group at the γ-position (e.g., a tosylate or mesylate), bis(4-methylbenzyl) diselenide, reducing agent (e.g., sodium borohydride), solvent (e.g., DMF or ethanol).

  • Procedure:

    • Bis(4-methylbenzyl) diselenide is reduced in situ with a reducing agent like sodium borohydride to generate the 4-methylbenzyl selenolate anion.

    • The Boc-protected chiral precursor is then added to the reaction mixture.

    • The selenolate anion displaces the leaving group via an SN2 reaction to form the protected homoselenocysteine derivative.

    • The final product is purified using techniques such as column chromatography and crystallization.

The following diagram illustrates the proposed synthetic workflow:

G Proposed Synthetic Workflow for Boc-(R)-4-methylbenzyl Homoselenocysteine cluster_0 Preparation of Selenylating Agent cluster_1 Synthesis of Target Compound Se_powder Selenium Powder Na2Se Sodium Selenide (in situ) Se_powder->Na2Se Reduction NaBH4_1 Sodium Borohydride NaBH4_1->Na2Se Diselenide Bis(4-methylbenzyl) Diselenide Na2Se->Diselenide 4_methylbenzyl_chloride 4-Methylbenzyl Chloride 4_methylbenzyl_chloride->Diselenide Diselenide_reduced 4-Methylbenzyl Selenolate (in situ) Diselenide->Diselenide_reduced Reduction (e.g., NaBH4) Target_compound Boc-(R)-4-methylbenzyl Homoselenocysteine Diselenide_reduced->Target_compound SN2 Displacement Boc_precursor Boc-(R)-precursor with Leaving Group Boc_precursor->Target_compound Purification Purification (Chromatography, Crystallization) Target_compound->Purification

Caption: Proposed synthetic pathway for Boc-(R)-4-methylbenzyl Homoselenocysteine.

Signaling Pathways and Biological Relevance

Selenocysteine-containing molecules are crucial in various biological processes, primarily due to their redox activity. Selenoproteins, which incorporate selenocysteine, are involved in antioxidant defense, thyroid hormone metabolism, and immune function.[2] The incorporation of selenocysteine analogs like Boc-(R)-4-methylbenzyl Homoselenocysteine into peptides can modulate their biological activity, stability, and pharmacokinetic properties.

The diagram below illustrates a generalized logical relationship of how a selenocysteine-containing peptide might interact with a cellular signaling pathway, for example, by modulating redox signaling.

G Generalized Role of Seleno-Peptides in Cellular Signaling Seleno_Peptide Selenocysteine-Containing Peptide (e.g., containing Boc-(R)-4-methylbenzyl Homoselenocysteine) ROS Reactive Oxygen Species (ROS) Seleno_Peptide->ROS ROS Scavenging Target_Protein Target Protein (e.g., Kinase, Phosphatase) Seleno_Peptide->Target_Protein Direct Interaction/ Modulation Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->ROS ROS->Target_Protein Oxidative Modification Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

References

Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-HomoSec(pMeBzl)-OH, a specialized amino acid derivative crucial for the synthesis of selenopeptides. This document outlines its chemical properties, a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS), and explores the potential roles of the resulting selenopeptides in biological signaling pathways.

Core Compound Data

This compound, also known as Boc-(R)-4-methylbenzyl Homoselenocysteine, is a protected amino acid analog used in peptide synthesis to introduce homoselenocysteine into a peptide sequence. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the p-methylbenzyl (pMeBzl) group protects the selenol side chain, preventing unwanted side reactions during peptide elongation.

PropertyValueSource
CAS Number 1951433-73-0[1]
Molecular Formula C17H25NO4Se[2]
Molecular Weight 386.3 g/mol [3][2]
Synonym Boc-(R)-4-methylbenzyl Homoselenocysteine[3]

Experimental Protocols

While specific protocols for every application of this compound are proprietary or sequence-dependent, a general methodology for its incorporation via Boc-based solid-phase peptide synthesis (SPPS) is provided below. This protocol outlines the key steps for assembling a peptide on a solid support.

General Boc-SPPS Protocol for Incorporation of this compound

This protocol is a generalized representation of a single coupling cycle in a Boc-SPPS workflow.

  • Resin Preparation:

    • Begin with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

    • Swell the resin in a suitable solvent, typically dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[4]

    • This step leaves the N-terminus as a trifluoroacetate salt.

  • Neutralization:

    • Neutralize the trifluoroacetate salt by washing the resin with a 10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[4]

    • Thoroughly wash the resin with DCM to remove excess base and byproducts.

  • Amino Acid Coupling:

    • Activate the carboxylic acid of the incoming this compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing:

    • Wash the resin extensively with DCM and other solvents like isopropanol (IPA) to remove unreacted reagents and byproducts.

  • Cycle Repetition:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the pMeBzl group) using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Experimental Workflow for Boc-SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 Wash (DCM/IPA) Coupling->Wash3 End Next Cycle or Final Cleavage Wash3->End End->Deprotection Repeat for next amino acid

Caption: A generalized workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Signaling Pathways and Biological Relevance

Direct signaling pathways involving peptides specifically containing D-homoselenocysteine are not well-documented. However, the incorporation of selenium in the form of selenocysteine is critical for the function of a class of proteins known as selenoproteins. These proteins play vital roles in various cellular processes, particularly in redox signaling and antioxidant defense.[6][7] It is hypothesized that synthetic peptides containing homoselenocysteine could modulate these or other pathways.

Selenoproteins, such as glutathione peroxidases and thioredoxin reductases, are essential for maintaining cellular redox homeostasis by scavenging reactive oxygen species (ROS).[6][7] Imbalances in ROS are linked to numerous diseases, including cancer and neurodegenerative disorders. The catalytic activity of these enzymes is dependent on the selenocysteine residue in their active site. By introducing homoselenocysteine into peptides, researchers can explore novel therapeutic agents that may interact with or mimic the function of these vital selenoproteins.

Some selenoproteins are also involved in the regulation of specific signaling cascades, such as the PI3K/Akt and ERK pathways, and in modulating inflammatory responses.[8] The study of synthetic selenopeptides could therefore provide valuable insights into these complex biological systems.

Simplified Selenoprotein Redox Signaling Pathway

Redox_Signaling ROS Cellular Stressors (e.g., UV, toxins) OxidativeStress Increased ROS (Reactive Oxygen Species) ROS->OxidativeStress Selenoproteins Selenoproteins (e.g., Glutathione Peroxidase, Thioredoxin Reductase) OxidativeStress->Selenoproteins activates CellularResponse Cellular Responses (e.g., Proliferation, Apoptosis) OxidativeStress->CellularResponse can lead to dysregulation RedoxBalance Redox Homeostasis Selenoproteins->RedoxBalance restores RedoxBalance->CellularResponse regulates

Caption: The role of selenoproteins in mitigating oxidative stress and regulating cellular responses.

Applications in Research and Drug Development

The use of this compound is primarily in the synthesis of novel peptides for research and therapeutic development. The introduction of a selenium-containing amino acid can confer unique properties to a peptide, including:

  • Enhanced Biological Activity: The replacement of cysteine with selenocysteine has been shown to alter the biological activity of peptides.

  • Structural Probes: Selenopeptides can be used as probes in structural biology, as the selenium atom can be used for X-ray crystallography phasing.

  • Antioxidant Properties: Peptides containing homoselenocysteine may exhibit intrinsic antioxidant properties, making them interesting candidates for therapies targeting oxidative stress-related diseases.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of peptide analogs with homoselenocysteine allows researchers to investigate the role of this specific residue in the peptide's function and to optimize its therapeutic properties.[9]

References

An In-depth Technical Guide to Seleno-amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug development. Among these, seleno-amino acids, particularly selenocysteine (Sec) and selenomethionine (SeMet), offer unique physicochemical properties that can significantly enhance the therapeutic potential of peptides. As the 21st proteinogenic amino acid, selenocysteine is naturally found in the active sites of several redox-active enzymes, highlighting its biological significance.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of seleno-amino acids in peptide chemistry, with a focus on practical experimental methodologies and their implications for drug design and development.

Selenium, a chalcogen element, shares chemical similarities with sulfur but possesses a larger atomic radius and lower electronegativity, rendering it more nucleophilic.[2] These fundamental differences confer distinct reactive and structural characteristics to selenopeptides compared to their canonical sulfur-containing counterparts. This guide will delve into the nuances of harnessing these properties for the rational design of novel peptide-based therapeutics.

Physicochemical Properties of Seleno-amino Acids

The substitution of sulfur with selenium in cysteine and methionine results in significant alterations to the amino acid's chemical behavior. These differences are central to the unique advantages offered by selenopeptides.

Redox Potential

A key differentiator between selenocysteine and cysteine is their redox potential. The selenol group of selenocysteine has a considerably lower redox potential than the thiol group of cysteine, making it a more potent reducing agent and more readily oxidized.[2][3] This property is critical for the function of naturally occurring selenoproteins in antioxidant defense and redox signaling.[4][5] In synthetic peptides, this lower redox potential can be exploited to create more robust antioxidant peptides or to fine-tune the redox-dependent activity of a therapeutic peptide.

pKa Values

The acidity of the side chain is another crucial property that is significantly altered. The selenol group of selenocysteine has a pKa value around 5.2, which is substantially lower than the pKa of the thiol group in cysteine (around 8.3).[2][6][7] This means that at physiological pH, the selenocysteine side chain exists predominantly in its more reactive deprotonated (selenolate) form, whereas cysteine is mostly protonated.[6] This enhanced nucleophilicity of the selenolate anion at neutral pH has profound implications for chemical ligation strategies.[7]

Data Presentation: Comparative Properties of Cysteine and Selenocysteine

The following tables summarize the key quantitative differences between cysteine and selenocysteine, providing a clear reference for researchers.

PropertyCysteine (Cys)Selenocysteine (Sec)Reference(s)
pKa (Side Chain) ~8.3~5.2[2][6][7]
Standard Redox Potential (E°') ~ -220 mV~ -380 mV[2][3]
Bond Dissociation Energy (X-H) S-H: ~87 kcal/molSe-H: ~73 kcal/mol
Bond Dissociation Energy (X-X) S-S: ~60 kcal/molSe-Se: ~44 kcal/mol[2]

Table 1: Comparative Physicochemical Properties of Cysteine and Selenocysteine. This table highlights the significant differences in acidity and redox potential between the sulfur and selenium-containing amino acids.

Peptide/ProteinCysteine Redox Potential (E°', mV)Selenocysteine Redox Potential (E°', mV)Fold DifferenceReference(s)
Glutaredoxin 3 (E. coli)-233-299 to -314~1.3-1.4[3]
Model Peptides (various ring sizes)-250 to -180-275 to -200~1.1[3]
Selenoglutathione (GSeSeG) vs. Glutathione (GSSG)-240-407~1.7[2]

Table 2: Comparison of Redox Potentials in Peptides and Proteins. This table illustrates the consistently lower redox potential of selenocysteine-containing peptides and proteins compared to their cysteine analogs.

Synthesis of Selenopeptides

The incorporation of seleno-amino acids into peptides requires specialized synthetic strategies, primarily revolving around Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS) of Selenopeptides

Fmoc-based SPPS is the most common method for the chemical synthesis of selenopeptides. The key to successful synthesis is the appropriate protection of the highly reactive selenol group of selenocysteine to prevent side reactions during peptide chain elongation.

Protecting Groups for Selenocysteine:

  • Trityl (Trt): Fmoc-Sec(Trt)-OH is a commonly used building block. The trityl group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.

  • 4-methoxybenzyl (Mob): This protecting group is also acid-labile but may require harsher cleavage conditions than Trt.

  • Xanthenyl (Xan): Fmoc-Sec(Xan)-OH offers TFA-labile sidechain protection and is a practical alternative to other protecting groups.

This protocol outlines the manual synthesis of a generic selenocysteine-containing peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a fritted syringe with dimethylformamide (DMF) for 1 hour.
  • Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

2. Amino Acid Coupling:

  • Dissolve 4 equivalents of the first Fmoc-protected amino acid, 4 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
  • Add the activation mixture to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
  • Wash the resin with DMF (5x) and DCM (3x).

3. Selenocysteine Incorporation:

  • For the incorporation of selenocysteine, use 4 equivalents of Fmoc-Sec(Trt)-OH and follow the standard coupling protocol as described in step 2.

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide.

Native Chemical Ligation (NCL)

NCL is a powerful technique for the synthesis of larger peptides and proteins by joining two unprotected peptide fragments. The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The enhanced nucleophilicity of selenocysteine at neutral pH makes it an excellent substitute for cysteine in NCL, often leading to significantly faster ligation kinetics.[7]

This protocol describes a typical NCL reaction using a peptide with an N-terminal selenocysteine.

1. Peptide Fragment Preparation:

  • Synthesize the C-terminal peptide fragment with a C-terminal thioester using appropriate SPPS methods.
  • Synthesize the N-terminal peptide fragment with an N-terminal selenocysteine using the SPPS protocol described above.
  • Purify both peptide fragments by RP-HPLC and confirm their identity by mass spectrometry.

2. Ligation Reaction:

  • Dissolve equimolar amounts of the C-terminal thioester peptide and the N-terminal selenocysteine peptide in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0).
  • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.
  • Incubate the reaction mixture at room temperature, monitoring its progress by RP-HPLC and mass spectrometry.

3. Purification of the Ligated Product:

  • Once the ligation is complete, purify the full-length peptide from the reaction mixture by RP-HPLC.
  • Lyophilize the pure fractions to obtain the final product.

Characterization of Selenopeptides

The unambiguous characterization of synthetic selenopeptides is crucial to ensure their identity and purity. Mass spectrometry and NMR spectroscopy are the primary analytical techniques employed.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight of the synthesized selenopeptide. A key feature to consider is the unique isotopic distribution of selenium. Selenium has six stable isotopes, with the most abundant being ⁸⁰Se. This results in a characteristic isotopic pattern in the mass spectrum that can be used to confirm the presence of selenium in the peptide.[8] High-resolution mass spectrometry is essential to resolve this isotopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the selenopeptide in solution. ⁷⁷Se NMR can be a powerful tool for directly probing the local environment of the selenium atom.[4] Standard 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are used to determine the three-dimensional structure and conformational dynamics of the peptide.

Applications in Drug Development

The unique properties of seleno-amino acids can be leveraged to address various challenges in peptide-based drug development.

  • Enhanced Antioxidant Activity: Selenocysteine-containing peptides can act as potent antioxidants, making them promising candidates for treating diseases associated with oxidative stress.

  • Improved Stability and Folding: The incorporation of diselenide bonds, which are more resistant to reduction than disulfide bonds, can enhance the stability of cyclic peptides.[2]

  • Pro-drug Strategies: The redox-active nature of the selenol group can be utilized in pro-drug designs, where the peptide is activated under specific redox conditions in the target tissue.

  • Enzyme Inhibitors: Selenocysteine can be incorporated into peptide-based enzyme inhibitors to interact with active site residues, potentially leading to increased potency and selectivity.

Signaling Pathways and Experimental Workflows

Selenoproteins play critical roles in various cellular signaling pathways, primarily through the regulation of redox homeostasis. The experimental workflows to study these pathways often involve a combination of molecular biology, cell biology, and biochemical techniques.

Redox Regulation of Signaling by Selenoproteins

Selenoproteins such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs) are central to cellular antioxidant defense. They detoxify reactive oxygen species (ROS), which, when present in excess, can lead to oxidative stress and damage to cellular components. ROS also act as signaling molecules, and by controlling their levels, selenoproteins can modulate various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Redox_Signaling ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress leads to Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) ROS->Signaling_Pathways modulates GPx Glutathione Peroxidase (GPx) (Selenoprotein) GPx->ROS reduces GSSG GSSG GPx->GSSG TrxR Thioredoxin Reductase (TrxR) (Selenoprotein) Trx_ox Thioredoxin (ox) TrxR->Trx_ox reduces GSH GSH GSH->GPx Trx_red Thioredoxin (red) Trx_red->ROS reduces Trx_red->Trx_ox Cellular_Response Cellular Response (Apoptosis, Proliferation, Inflammation) Signaling_Pathways->Cellular_Response

Caption: Redox signaling pathways modulated by selenoproteins.

Experimental Workflow for Assessing Antioxidant Activity

A common workflow to evaluate the antioxidant potential of a newly synthesized selenopeptide involves cell-based assays to measure its ability to mitigate oxidative stress.

Antioxidant_Workflow start Start peptide_synthesis Synthesize and Purify Selenopeptide start->peptide_synthesis cell_culture Culture Cells (e.g., Fibroblasts, Macrophages) peptide_synthesis->cell_culture induce_stress Induce Oxidative Stress (e.g., with H₂O₂ or other ROS inducers) cell_culture->induce_stress treat_cells Treat Cells with Selenopeptide induce_stress->treat_cells measure_ros Measure Intracellular ROS Levels (e.g., using DCFDA assay) treat_cells->measure_ros measure_viability Assess Cell Viability (e.g., MTT or LDH assay) treat_cells->measure_viability analyze_data Analyze and Compare Data (Treated vs. Untreated Controls) measure_ros->analyze_data measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for evaluating the antioxidant activity of a selenopeptide.

Conclusion

The incorporation of seleno-amino acids into peptides offers a versatile and powerful strategy for the development of novel therapeutics with enhanced properties. The unique redox activity, lower pKa, and distinct chemical reactivity of selenocysteine and selenomethionine provide a rich chemical toolbox for peptide chemists and drug developers. A thorough understanding of the specialized synthetic and analytical techniques outlined in this guide is essential for successfully harnessing the potential of selenopeptides. As research in this area continues to expand, seleno-amino acids are poised to play an increasingly important role in the future of peptide-based drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the para-Methoxybenzyl (PMB) Protecting Group in Synthesis

The para-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group in organic synthesis, prized for its relative stability and the multiple methods available for its selective removal. This guide provides a comprehensive overview of the application of the PMB group, detailing its introduction, cleavage, and orthogonality to other common protecting groups.

Introduction to the para-Methoxybenzyl (PMB) Group

The PMB group is primarily used to protect alcohols as PMB ethers, but it is also effective for the protection of other nucleophilic functional groups such as carboxylic acids, thiols, amines, and amides.[1] Introduced by Yonemitsu in 1982, the PMB ether offers distinct advantages over the simple benzyl (Bn) ether due to the electron-donating para-methoxy substituent.[1] This feature makes the PMB group more labile under acidic conditions and, crucially, susceptible to oxidative cleavage, which forms the basis of its orthogonality with many other protecting groups.[1][2][3]

Protection of Alcohols with the PMB Group

The most common method for the formation of PMB ethers is the Williamson ether synthesis, which involves the deprotonation of an alcohol followed by an SN2 reaction with a para-methoxybenzyl halide.[1]

Experimental Protocol: General Procedure for PMB Protection of an Alcohol

To a solution of the alcohol (1.0 equiv) in a suitable solvent such as THF or DMF at 0 °C, sodium hydride (NaH, 1.2-1.5 equiv, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases. para-Methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) (1.1-1.3 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (typically 1-16 hours, monitored by TLC). The reaction is carefully quenched with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

A specific example for the protection of a diol is as follows: To an ice-water cooled solution of the starting material (3.91 g, 15.2 mmol) in a mixture of THF and DMF (100 mL-30mL), NaH (2.43 g, 60.8 mmol, 4 equiv, 60% in mineral oil) was added in portions.[1] After gas evolution stopped, p-methoxybenzyl bromide (6.11 g, 30.4 mmol, 2 equiv) in THF (25 mL) was slowly added at 0 °C.[1] The reaction mixture was stirred at this temperature for 1 hour before being quenched with a 1M solution of NaOMe in MeOH (15 mL).[1]

An alternative, practical, and efficient one-step heterogeneous protocol for the PMB protection of alcohols utilizes Amberlyst-15, a strongly acidic ion-exchange resin.[2][4] This method avoids the use of PMB-Cl and PMB-Br by directly using anisyl alcohol.[2][4]

Workflow for PMB Protection of an Alcohol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Alcohol in Anhydrous Solvent (THF/DMF) B Cool to 0 °C A->B C Add Base (e.g., NaH) B->C D Alkoxide Formation C->D E Add PMB-Cl or PMB-Br D->E F Stir at RT (1-16 h) E->F G Quench with H₂O or aq. NH₄Cl F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Purify by Chromatography I->J K PMB-Protected Alcohol J->K

Workflow for the PMB protection of an alcohol.

Deprotection of PMB Ethers

One of the key advantages of the PMB group is the variety of conditions under which it can be cleaved, allowing for selective deprotection in the presence of other functional groups.

Oxidative Cleavage

The most common and highly selective method for PMB ether cleavage is through oxidation.

DDQ is a mild and effective reagent for the deprotection of PMB ethers. The reaction proceeds via a single electron transfer (SET) mechanism, favored by the electron-rich nature of the para-methoxyphenyl ring.[1] This method is orthogonal to many other protecting groups, such as MOM, THP, TBS, and Benzoyl, which are stable under these conditions.[1]

Experimental Protocol: Deprotection of a PMB Ether using DDQ

To a solution of the PMB-protected compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v) at 0 °C, DDQ (1.1-1.5 equiv) is added. The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion (usually 1-3 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the free alcohol.

A specific literature example is as follows: "To a solution of SM (1.97 g, 3.95 mmol) in CH₂Cl₂:0.1 M pH 7 sodium phosphate buffer (18:1, 47 mL) at 0 °C was added 2,3-dichloro-5,6-dicyano-p-benzoquinone (1.17 g, 5.14 mmol) slowly as a solid. The reaction was warmed to rt and stirred for 1 h. The crude mixture was directly loaded onto a silica gel column... Elution... yielded the product (1.45 g, 97%)."[1]

CAN is another effective oxidizing agent for the cleavage of PMB ethers. It is a stronger oxidant than DDQ and is often used when DDQ is ineffective.

Acidic Cleavage

PMB ethers can be cleaved under acidic conditions, although they are more labile than benzyl ethers.

A common method for acidic deprotection involves the use of TFA, often in dichloromethane as a solvent. This method is generally effective but may not be suitable for substrates with other acid-sensitive functional groups.

Triflic acid offers a mild and selective method for the deprotection of PMB ethers. The reaction can be performed with catalytic amounts of TfOH, and the addition of a scavenger such as 1,3-dimethoxybenzene can accelerate the reaction and improve yields.

Substrate (PMB Ether of)ConditionsYield (%)
1-Octanol0.5 equiv TfOH, CH₂Cl₂, 15 min94
Cyclohexanol0.5 equiv TfOH, CH₂Cl₂, 15 min91
1-Adamantanol0.5 equiv TfOH, CH₂Cl₂, 15 min88
Benzyl Alcohol0.5 equiv TfOH, CH₂Cl₂, 15 min86
1-Octanol0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene, CH₂Cl₂, 10 min98
Cyclohexanol0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene, CH₂Cl₂, 10 min96

Table adapted from Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(47), 6051–6054.

Workflow for Oxidative Deprotection of a PMB Ether using DDQ

G cluster_reaction Reaction cluster_workup Workup & Purification A PMB-Protected Alcohol in CH₂Cl₂/H₂O B Cool to 0 °C A->B C Add DDQ (1.1-1.5 equiv) B->C D Stir at RT (1-3 h) C->D E Quench with aq. NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H I Deprotected Alcohol H->I

Workflow for the oxidative deprotection of a PMB ether using DDQ.

Orthogonality of the PMB Group

A key feature of the PMB group in complex molecule synthesis is its ability to be removed under conditions that leave other protecting groups intact. This "orthogonal" deprotection strategy is crucial for the selective manipulation of multiple functional groups.

The oxidative cleavage of PMB ethers with DDQ is a prime example of orthogonality. The following common alcohol protecting groups are stable to DDQ:

  • Benzyl (Bn) ethers

  • Silyl ethers (e.g., TBS, TIPS, TBDPS)

  • Acetals (e.g., MOM, MEM, THP)

  • Esters (e.g., Acetyl (Ac), Benzoyl (Bz))

Conversely, PMB ethers are more labile to acid than benzyl ethers, allowing for selective deprotection with careful selection of acidic reagents. Silyl ethers are typically removed with fluoride ions (e.g., TBAF), and esters are cleaved under basic or acidic hydrolysis conditions, all of which are orthogonal to the standard PMB protection and deprotection cycles.

Logical Relationship Diagram for Orthogonal Deprotection

G cluster_molecule Multi-Protected Molecule cluster_reagents Deprotection Reagents cluster_products Resulting Alcohol from Specific Protecting Group Molecule R-O-ProtectingGroup DDQ DDQ (Oxidation) Molecule->DDQ TBAF TBAF (Fluoride) Molecule->TBAF H2_PdC H₂/Pd-C (Hydrogenolysis) Molecule->H2_PdC Acid Mild Acid (H⁺) Molecule->Acid PMB_dep From PMB DDQ->PMB_dep TBS_dep From TBS TBAF->TBS_dep Bn_dep From Bn H2_PdC->Bn_dep THP_dep From THP Acid->THP_dep

Orthogonality of PMB and other common alcohol protecting groups.

Conclusion

The para-methoxybenzyl group is a cornerstone in the strategic protection of alcohols and other nucleophilic functional groups in modern organic synthesis. Its ease of introduction and, more importantly, the chemoselective nature of its removal—particularly through oxidative methods with DDQ—grant it a privileged position in the synthetic chemist's toolbox. The orthogonality of the PMB group allows for intricate synthetic planning and the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in academia and the pharmaceutical industry.

References

Technical Guide: Safety and Handling of Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development use only. It is not a substitute for a formal Safety Data Sheet (SDS). Boc-D-HomoSec(pMeBzl)-OH is a chemical for research use and may have unknown hazards. All handling should be performed by trained personnel in a controlled laboratory environment. A thorough risk assessment should be conducted before any use.

Introduction

This compound, also known as Boc-(R)-4-methylbenzyl Homoselenocysteine, is a derivative of the amino acid homoselenocysteine used in peptide synthesis and other areas of chemical research. Due to the presence of selenium, this compound and its byproducts may have significant toxicity. This guide provides a summary of available information and general best practices for its safe handling and use.

Chemical and Physical Properties

Limited public information is available for the detailed physical and chemical properties of this compound. The following table summarizes data gathered from chemical suppliers.

PropertyValueSource
Synonym Boc-(R)-4-methylbenzyl Homoselenocysteine[1]
Molecular Formula C17H25NO4Se[1][2]
Molecular Weight 386.3 g/mol [1][2]
CAS Number 2044709-66-0-
SMILES Code O=C(O)--INVALID-LINK--CC[Se]CC1=CC=C(C)C=C1[3]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in publicly available sources. These should be determined experimentally under controlled conditions if required.

Hazard Identification and Safety Precautions

General Handling Precautions:

  • Engineering Controls: Use this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Skin and Body Protection: A lab coat is required. Ensure full coverage of exposed skin.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Transportation

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

ConditionRecommendationSource
Storage Temperature Requires cold-chain transportation and storage. Specific temperature ranges should be confirmed with the supplier.[3]
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.General Best Practice

Experimental Protocols: General Handling of a Solid Reagent

The following is a generalized protocol for handling this compound powder in a research setting. This should be adapted to specific experimental needs and institutional safety policies.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Don appropriate PPE as described in Section 3.

  • Weighing:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the container inside the fume hood.

    • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following institutional guidelines for hazardous chemical spills.

  • Dissolution:

    • Transfer the weighed powder to the reaction vessel.

    • Add the desired solvent slowly to dissolve the compound.

  • Post-Handling:

    • Securely cap the original container and any vessels containing the compound.

    • Clean all equipment that came into contact with the chemical.

    • Dispose of all waste (gloves, weigh boats, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly.

Diagrams

The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound.

Safe_Handling_Workflow receiving Receiving and Verification storage Secure and Cold Storage receiving->storage Inspect Container ppe Don Personal Protective Equipment storage->ppe Retrieve Reagent fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weighing and Dispensing fume_hood->weighing reaction Reaction Setup and Monitoring weighing->reaction decontamination Decontaminate Equipment reaction->decontamination Post-Reaction waste Segregate and Dispose of Waste decontamination->waste documentation Document Experiment waste->documentation

References

A Technical Guide to Boc-D-HomoSec(pMeBzl)-OH for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-HomoSec(pMeBzl)-OH, a specialized amino acid derivative crucial for the synthesis of selenocysteine-containing peptides. Selenoproteins play a vital role in various physiological processes, including antioxidant defense and redox signaling. The incorporation of selenocysteine, and its homologs like homoselenocysteine, into peptides allows researchers to probe these biological functions and develop novel therapeutic agents. This document details the commercially available sources, technical specifications, and a general protocol for the application of this compound in solid-phase peptide synthesis.

Commercial Suppliers and Technical Data

This compound is a niche but accessible reagent for research purposes. Several chemical suppliers specialize in amino acid derivatives and offer this compound. The following table summarizes the key technical data for this compound, compiled from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate data.

ParameterValueReference
Synonym Boc-(R)-4-methylbenzyl Homoselenocysteine--INVALID-LINK--
CAS Number 2044709-66-0MolCore
Molecular Formula C17H25NO4Se--INVALID-LINK--
Molecular Weight 386.3 g/mol --INVALID-LINK--
Purity Typically ≥95% (HPLC)ChemicalBook
Appearance White to off-white solidGeneral Observation
Storage 2-8°C, protect from light and moistureGeneral Recommendation

Table 1: Technical Specifications of this compound

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the scale of the synthesis.

Materials:

  • This compound

  • Pre-loaded resin (e.g., Boc-aminoacyl-PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Piperidine (for Fmoc chemistry, if applicable)

  • Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

  • Ether

  • HPLC purification system

  • Mass spectrometer

Methodology:

  • Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash again with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

    • Add HBTU (2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C).

  • Precipitation and Purification: Precipitate the crude peptide in cold ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Signaling Pathway Involvement of Selenoproteins

Peptides synthesized with this compound are designed to mimic or study the function of natural selenoproteins. These proteins are integral components of cellular antioxidant defense and redox signaling pathways. The selenocysteine residue is often at the catalytic center of these enzymes.

Below is a simplified representation of the general selenoprotein synthesis pathway, which is a complex process involving the recoding of a UGA stop codon to insert selenocysteine.

Selenoprotein_Synthesis_Pathway cluster_synthesis Selenocysteine Synthesis cluster_incorporation Incorporation into Peptide Serine Serine Ser_tRNA Seryl-tRNA(Sec) Serine->Ser_tRNA Seryl-tRNA synthetase Sec_tRNA Selenocysteinyl-tRNA(Sec) Ser_tRNA->Sec_tRNA Selenocysteine synthase Ribosome Ribosome Sec_tRNA->Ribosome EFsec/SBP2 Selenophosphate Selenophosphate Selenophosphate->Sec_tRNA mRNA Selenoprotein mRNA (with UGA codon and SECIS element) mRNA->Ribosome Translation Selenoprotein Selenoprotein Ribosome->Selenoprotein

Figure 1: A simplified diagram of the eukaryotic selenoprotein synthesis pathway.

Experimental Workflow for Selenopeptide Synthesis and Analysis

The overall process of utilizing this compound in research involves several key stages, from the initial synthesis to the final biological evaluation.

Selenopeptide_Workflow start Peptide Design spps Solid-Phase Peptide Synthesis (incorporating this compound) start->spps cleavage Cleavage & Deprotection spps->cleavage purification HPLC Purification cleavage->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis bio_assay Biological Activity Assays (e.g., antioxidant capacity) analysis->bio_assay end Data Analysis & Conclusion bio_assay->end

Figure 2: General workflow for the synthesis and evaluation of a selenopeptide.

Methodological & Application

Application Notes and Protocols for Boc-D-HomoSec(pMeBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the non-canonical amino acid Boc-D-HomoSec(pMeBzl)-OH in solid-phase peptide synthesis (SPPS). This seleno-amino acid derivative is a valuable building block for the synthesis of novel peptides with unique structural and functional properties, offering opportunities for drug discovery and development. The incorporation of selenium can introduce beneficial characteristics such as enhanced resistance to enzymatic degradation and specific labeling for analytical purposes.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Synonym Boc-(R)-4-methylbenzyl Homoselenocysteine
Molecular Formula C17H25NO4Se[1][2]
Molecular Weight 386.3 g/mol [1][2]
CAS Number 1951433-73-0[1]

Overview of Boc-SPPS Strategy

The synthesis of peptides incorporating this compound follows the principles of Boc/Bzl solid-phase peptide synthesis.[3] In this strategy, the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by more stable, benzyl-based groups. The p-methylbenzyl (pMeBzl) group protecting the selenocysteine side chain is cleaved under strong acidic conditions, typically during the final cleavage from the resin.[4]

A general workflow for incorporating a non-natural amino acid like this compound into a peptide sequence via SPPS is depicted below.[5]

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple This compound Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle: Deprotection, Wash, Coupling Wash2->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Workflow for Boc-SPPS Incorporation

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase peptide synthesis using this compound.

Resin Selection and First Amino Acid Attachment

The choice of resin depends on whether the final peptide will have a C-terminal acid or amide.

  • For Peptide Acids: Merrifield or PAM resins are commonly used.[6]

  • For Peptide Amides: BHA or MBHA resins are the standard choices.[6]

Protocol for Attachment to Merrifield Resin (Cesium Salt Method):

  • Swell 1 g of Merrifield resin (chloromethylpolystyrene) in dimethylformamide (DMF).

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

  • Add the Boc-amino acid cesium salt to the swollen resin in DMF.

  • Heat the mixture to 50°C and stir for 12-24 hours.

  • Wash the resin thoroughly with DMF, methanol, and dichloromethane (DCM).[6]

  • Dry the resin under vacuum.

Standard SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition consists of deprotection, washing, and coupling steps.

Reagents and Solvents:

Reagent/SolventPurposeTypical Concentration/Volume
Dichloromethane (DCM)Resin swelling and washingAs needed
Trifluoroacetic Acid (TFA)Boc group removal50% in DCM[6]
Isopropanol (IPA)WashingAs needed
Diisopropylethylamine (DIPEA)Neutralization5-10% in DCM or DMF
Dimethylformamide (DMF)Solvent for couplingAs needed
Coupling Reagents (e.g., HBTU/HOBt)Carboxyl group activation2-4 equivalents
Boc-Amino AcidsBuilding blocks2-4 equivalents

Protocol for a Single Coupling Cycle:

  • Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[6]

    • Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6]

    • Note: When peptides contain sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[3][6]

  • Washing:

    • Wash the resin with DCM (3 times).

    • Wash with IPA (2 times).

    • Wash with DCM (3 times).

  • Neutralization:

    • Treat the resin with 5-10% DIPEA in DCM or DMF for 2-5 minutes (repeat twice).

    • Wash the resin with DCM (3 times).

  • Coupling of this compound:

    • Dissolve this compound (2-4 eq.) and a coupling agent like HBTU/HOBt (2-4 eq.) in DMF.

    • Add DIPEA (4-8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, a second coupling may be necessary.

  • Washing:

    • Wash the resin with DMF (3 times).

    • Wash with DCM (3 times).

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. Due to the use of Boc/Bzl chemistry, strong acids like anhydrous hydrofluoric acid (HF) are typically required.

Cleavage Cocktail Components:

ReagentPurposeTypical Percentage
Anhydrous HFCleavage and deprotection~90%
AnisoleScavenger for cations~5%
ThioanisoleScavenger, aids in Arg(Tos) removal~5%
Dithiothreitol (DTT)Reducing agent, protects Trp(Optional)

General HF Cleavage Protocol:

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add the scavenger cocktail to the resin.

  • Cool the apparatus to -5 to 0°C.

  • Distill a measured amount of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Applications in Drug Development

The incorporation of non-natural amino acids like this compound is a key strategy in modern drug development.[4][7] Peptides containing this residue may exhibit:

  • Improved Stability: The presence of the selenium atom can alter the peptide's susceptibility to enzymatic degradation.

  • Unique Folding Properties: The different size and electronic properties of selenium compared to sulfur can influence the peptide's three-dimensional structure.

  • Probes for Mechanistic Studies: Selenocysteine can be a useful spectroscopic probe or a site for specific chemical modifications.

The ability to synthesize peptides with precisely controlled sequences containing such unique building blocks is crucial for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[4]

Logical Flow of Decision Making in SPPS

The following diagram illustrates the decision-making process for setting up a solid-phase peptide synthesis.

SPPS_Decision_Tree Start Start Peptide Synthesis PeptideType Desired C-Terminus? Start->PeptideType Acid Peptide Acid PeptideType->Acid Acid Amide Peptide Amide PeptideType->Amide Amide ResinAcid Select Merrifield or PAM Resin Acid->ResinAcid ResinAmide Select BHA or MBHA Resin Amide->ResinAmide AttachAA Attach First Amino Acid ResinAcid->AttachAA ResinAmide->AttachAA Elongate Perform SPPS Cycles AttachAA->Elongate Cleavage Final Cleavage and Deprotection Elongate->Cleavage Purify Purify and Characterize Cleavage->Purify End Final Peptide Purify->End

SPPS Decision-Making Flowchart

References

Application Notes and Protocols for the Incorporation of Boc-D-HomoSec(pMeBzl)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-D-HomoSec(pMeBzl)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to facilitate the synthesis of selenopeptides for various research and drug development applications.

Note on Nomenclature: The designation "HomoSec" can be ambiguous. In this document, we are interpreting this compound as Boc-D-homoselenocysteine(p-methylbenzyl)-OH , a selenium-containing amino acid. An alternative interpretation could be a homoserine lactone derivative. Researchers should verify the structure of their starting material.

Introduction to Selenopeptides

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a key component of various enzymes involved in redox signaling and antioxidant defense, such as glutathione peroxidases and thioredoxin reductases.[1] The incorporation of selenocysteine and its homologs, like homoselenocysteine, into peptides can enhance their biological activity, provide unique structural properties, and serve as valuable probes for studying biochemical processes.[1] The use of a protected form, such as this compound, is essential for its successful integration into peptide chains during synthesis.[2]

Properties of this compound

The key features of this compound for peptide synthesis are the Boc protecting group on the alpha-amino group and the p-methylbenzyl (pMeBzl) protecting group on the selenol side chain.

  • Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group is standard in Boc-SPPS and is removed at each cycle of peptide elongation using trifluoroacetic acid (TFA).[3]

  • pMeBzl (para-methylbenzyl) Group: This protecting group for the selenocysteine side chain is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or with specific deprotection cocktails.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence using manual or automated SPPS is outlined below.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection1 Boc Deprotection (TFA) First_AA->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_HomoSec Coupling of this compound Neutralization1->Coupling_HomoSec Deprotection2 Boc Deprotection (TFA) Coupling_HomoSec->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Next_AA Coupling of Next Amino Acid Neutralization2->Next_AA Final_Deprotection Final Deprotection Next_AA->Final_Deprotection Repeat Cycles Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Figure 1: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol is for a manual synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[3]

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (2x).

    • Wash the resin with DCM (3x).[4]

  • Coupling of this compound:

    • Prepare the coupling solution:

      • Dissolve this compound (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in N,N-dimethylformamide (DMF).

      • Add HBTU (0.38 mmol, 3.8 equivalents) to the solution.

      • Add DIEA (0.8 mmol, 8 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the other amino acids in the sequence. For peptides containing sensitive residues, a low/high HF cleavage procedure is recommended.

Standard HF Cleavage Cocktail:

  • HF:anisole:p-cresol (90:5:5, v/v/v)

  • Reaction time: 1 hour at 0°C

Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

An alternative to HF is the use of trifluoromethanesulfonic acid (TFMSA).

Purification and Characterization
  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[5]

Quantitative Data

The efficiency of each step is critical for the overall yield of the final peptide.

ParameterTypical EfficiencyMonitoring Method
Coupling >99%Kaiser Test (ninhydrin test)
Boc Deprotection QuantitativeNot routinely monitored per cycle
Cleavage Yield 50-80%Based on crude peptide weight
HPLC Purity (Crude) 40-70%Analytical RP-HPLC
HPLC Purity (Final) >95%Analytical RP-HPLC

Potential Side Reactions and Mitigation

Side ReactionDescriptionMitigation Strategy
Racemization Epimerization at the alpha-carbon during activation.Use of coupling reagents like HBTU/HOBt minimizes racemization. Pre-activation time should be kept short.
Incomplete Deprotection Residual Boc groups leading to truncated sequences.Ensure sufficient deprotection time and fresh TFA solution.
Side-chain Alkylation Modification of the selenol group during cleavage.Use of scavengers like anisole and p-cresol in the cleavage cocktail.
Oxidation Oxidation of the selenol to a diselenide or other species.Perform cleavage and purification under an inert atmosphere. Degas all solvents.

Signaling Pathway Application: Glutathione Peroxidase-like Activity

Selenocysteine-containing peptides can mimic the antioxidant activity of glutathione peroxidase (GPx). This pathway is crucial for cellular protection against oxidative stress.

GPx_Pathway ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ GPx Selenopeptide (GPx mimic) ROS->GPx Reduction GSH Reduced Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG 2 molecules GR Glutathione Reductase GSSG->GR Reduced by GPx->GSH Oxidizes NADPH NADPH GR->NADPH Uses NADP NADP⁺ NADPH->NADP

Figure 2: Simplified signaling pathway of glutathione peroxidase-like activity of a selenopeptide.

Conclusion

The incorporation of this compound into peptide sequences is a feasible process using standard Boc-SPPS protocols. Careful control of coupling and deprotection steps, along with the use of appropriate scavengers during cleavage, is essential for obtaining high-quality selenopeptides. The unique properties of selenocysteine and its homologs offer exciting opportunities for the development of novel therapeutic and diagnostic peptides.

References

Application Notes and Protocols for the Deprotection of Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the effective deprotection of Boc-D-HomoSec(pMeBzl)-OH, a protected form of D-Homoselenocysteine. This amino acid derivative is a valuable building block in the synthesis of selenopeptides and selenoproteins, which are of significant interest in biomedical research and drug development due to their unique redox properties. The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the p-methylbenzyl (pMeBzl) group on the selenium atom offer robust protection during peptide synthesis. Their efficient and clean removal is crucial for obtaining the desired final product.

The strategies outlined below focus on the simultaneous acidic cleavage of both the Boc and pMeBzl protecting groups using trifluoroacetic acid (TFA), with a particular emphasis on a method utilizing 2,2'-dithiobis(5-nitropyridine) (DTNP) to facilitate the removal of the pMeBzl group from the selenol.

Deprotection Strategies

The deprotection of this compound involves the acid-mediated cleavage of both the Boc and pMeBzl groups. While the Boc group is readily cleaved by strong acids like TFA, the pMeBzl group, a type of benzyl protecting group, can be more resistant to removal.[1]

A highly effective method for the deprotection of benzyl-type protecting groups from selenocysteine is the use of a cleavage cocktail containing TFA and 2,2'-dithiobis(5-nitropyridine) (DTNP).[2] The TFA serves to protonate the protecting groups, facilitating their cleavage, while the DTNP acts as an electrophilic disulfide that actively participates in the removal of the pMeBzl group. An important consideration for selenocysteine derivatives is that, unlike their cysteine counterparts, the addition of a scavenger such as thioanisole is often not required when using the DTNP/TFA method.

Two primary protocols are presented: a standard TFA deprotection and a DTNP-assisted TFA deprotection for more robust cleavage of the pMeBzl group.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of selenocysteine derivatives based on literature data. Note that reaction conditions may need to be optimized for the specific substrate, this compound.

Protecting GroupReagentsTemperature (°C)TimeTypical Yield/Deprotection %Reference
BocNeat TFA or TFA in DCM (e.g., 25-50%)Room Temperature0.5 - 2 h>95%[3][4]
Se-pMeBzlTFA, DTNP (3.3 eq)251 h~100% (for Meb-protected peptide)[2]
Se-pMeBzlTFA, DTNP (20 eq), 2% Thioanisole50 then 251 h then 4 hHigh (for Meb-protected peptide)[2]

Experimental Protocols

Safety Precautions: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Standard Trifluoroacetic Acid (TFA) Deprotection

This protocol is suitable for the removal of the Boc group and may be sufficient for the pMeBzl group under forcing conditions, though it is less efficient for the latter compared to the DTNP-assisted method.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Triisopropylsilane (TIS) (optional scavenger)

  • Cold diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Cleavage Cocktail: In a clean, dry round-bottom flask, prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For every 100 mg of protected amino acid, prepare approximately 2 mL of the cleavage cocktail.

  • Reaction Setup: Dissolve the this compound in the cleavage cocktail at room temperature with gentle stirring.

  • Deprotection Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, remove the TFA under a stream of nitrogen gas or by rotary evaporation (ensure the rotary evaporator is equipped with a trap for acidic vapors). b. Add cold diethyl ether to the residue to precipitate the deprotected amino acid. c. Pellet the precipitate by centrifugation. d. Decant the ether and repeat the ether wash twice to remove residual TFA and scavengers. e. Dry the resulting solid under vacuum.

Protocol 2: DTNP-Assisted TFA Deprotection

This is the recommended protocol for the efficient and complete removal of both the Boc and pMeBzl protecting groups.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Cold diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Cleavage Cocktail: a. In a clean, dry round-bottom flask, dissolve the this compound in neat TFA (approximately 10-20 mL per gram of substrate). b. In a separate container, dissolve 0.5-3.0 equivalents of DTNP in a minimal amount of TFA.

  • Reaction Setup: Add the DTNP solution to the solution of the protected amino acid with stirring at room temperature.

  • Deprotection Reaction: a. Stir the reaction mixture at room temperature for 1-2 hours. b. For more robust pMeBzl cleavage, the reaction temperature can be increased to 40-50°C, and the reaction time extended. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation. b. Precipitate the product by adding cold diethyl ether. c. Collect the solid by centrifugation. d. Wash the pellet with cold diethyl ether three times. e. Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the deprotection workflow and the chemical transformation.

Deprotection_Workflow Start This compound Cleavage Add TFA-based Cleavage Cocktail Start->Cleavage Reaction Stir at Room Temperature (or elevated for Protocol 2) Cleavage->Reaction Workup Precipitate with Cold Diethyl Ether Reaction->Workup Isolation Centrifuge and Wash Workup->Isolation End D-HomoSec-OH Isolation->End

Caption: General workflow for the deprotection of this compound.

Deprotection_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant This compound Product D-HomoSec-OH Reactant->Product Deprotection Reagents TFA (+ DTNP for Protocol 2) Byproducts + Isobutylene + CO2 + p-Methylbenzyl cation

Caption: Chemical transformation during deprotection.

References

Application Notes and Protocols for Boc-D-HomoSec(pMeBzl)-OH in Selenocysteine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-D-HomoSec(pMeBzl)-OH, a protected D-homoselenocysteine derivative, for the solid-phase peptide synthesis (SPPS) of selenocysteine-containing peptides. The incorporation of this non-proteinogenic amino acid offers unique advantages in drug development, primarily by enhancing peptide stability and introducing novel structural and functional properties.

Introduction

This compound is a key building block for introducing D-homoselenocysteine into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which can significantly increase the in vivo half-life of peptide-based therapeutics.[1] The homoselenocysteine structure, with an additional methylene group in the side chain compared to selenocysteine, offers altered conformational properties. The selenol side chain, protected by a p-methylbenzyl (pMeBzl) group, is crucial for preventing unwanted side reactions during peptide synthesis. The selenium atom itself can confer unique redox properties to the resulting peptide.[2][3]

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for a well-established synthetic strategy where it is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the pMeBzl group on the selenium atom is stable to these conditions and requires a separate deprotection step after chain assembly.[4][5]

Key Applications

  • Enhanced Stability: The incorporation of D-amino acids like D-homoselenocysteine can render peptides less susceptible to proteolytic degradation, a critical factor in improving the pharmacokinetic profile of peptide drugs.[1][6]

  • Structural Diversity: The use of a non-canonical amino acid introduces novel structural constraints and possibilities, which can be explored for optimizing receptor binding and biological activity.

  • Redox Modulation: Selenocysteine residues can play a role in redox-regulated biological processes, and synthetic peptides containing them can be used to probe or mimic these functions.[3]

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of a model selenocysteine-containing peptide using this compound. Actual results may vary depending on the peptide sequence and specific conditions.

Table 1: Resin Loading and Amino Acid Coupling Efficiency

StepParameterTypical ValueMethod of Determination
1Initial Resin Loading0.5 - 1.0 mmol/gGravimetric analysis after coupling the first amino acid
2This compound Coupling>99%Kaiser Test or TNBS Test
3Subsequent Amino Acid Couplings>99% per stepKaiser Test or TNBS Test

Table 2: Peptide Cleavage and Purification Yields

ParameterTypical ValueNotes
Crude Peptide Yield (after cleavage)70 - 90%Dependent on peptide length and sequence
Purity of Crude Peptide50 - 80%Determined by RP-HPLC
Final Yield (after purification)20 - 40%Dependent on purification efficiency
Final Purity>95%Determined by RP-HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of a Selenocysteine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin.

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Merrifield resin (chloromethylated polystyrene)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Scavengers (e.g., thioanisole, water, ethanedithiol)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Preparation:

    • Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

    • Wash the resin with DMF (3 times).

  • Attachment of the First Amino Acid (C-terminal):

    • Dissolve the first Boc-amino acid (as a cesium salt) in DMF.

    • Add the amino acid solution to the resin and agitate at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and MeOH, then dry under vacuum.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3 times).

      • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[5]

      • Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).

    • Neutralization:

      • Add a solution of 5% DIEA in DCM and agitate for 10 minutes.

      • Wash the resin with DCM (3 times).

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate the next Boc-amino acid (including this compound) with HBTU/HOBt and DIEA in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

      • Wash the resin with DMF (3 times) and DCM (3 times).

    • Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

Procedure:

  • Peptide Cleavage from Resin:

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger cocktail (e.g., anisole).

    • Carefully distill anhydrous HF into the reaction vessel at -78°C.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether and collect the precipitated peptide by filtration.

  • Removal of the pMeBzl Protecting Group:

    • Dissolve the crude peptide in TFA.

    • Add 2,2'-dithiobis(5-nitropyridine) (DTNP) (0.2-2 equivalents) to the solution.[7]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by HPLC.

    • Precipitate the deprotected peptide with cold diethyl ether.

Protocol 3: Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile or acetic acid solution.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and lyophilize.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS). The isotopic pattern of selenium (with its six naturally occurring isotopes) should be observable.[8][9]

    • NMR Spectroscopy: For structural analysis, 1D and 2D NMR spectroscopy can be performed.[10] The 77Se NMR active nucleus can also be utilized for specialized studies.

    • Amino Acid Analysis: Confirm the amino acid composition of the peptide.

Visualizations

Experimental Workflow

experimental_workflow start Start: Swell Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA in DCM) coupling Amino Acid Coupling (HBTU/HOBt) neutralization->coupling wash2 Wash coupling->wash2 wash1->neutralization repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (e.g., HF) repeat->cleavage Final cycle pMeBzl_deprotection pMeBzl Deprotection (DTNP in TFA) cleavage->pMeBzl_deprotection purification RP-HPLC Purification pMeBzl_deprotection->purification characterization Characterization (MS, NMR) purification->characterization end Final Peptide characterization->end

Caption: Boc-SPPS workflow for selenocysteine peptides.

Advantages of Incorporating this compound

advantages_diagram center_node center_node advantage_node advantage_node edge_style edge_style main This compound in Peptides stability Increased Proteolytic Stability (D-form) main->stability structure Novel Structural Properties (Homo-form) main->structure redox Redox-Active Center (Selenium) main->redox pk Improved Pharmacokinetics (Longer Half-life) stability->pk activity Altered Biological Activity structure->activity

Caption: Benefits of D-homoselenocysteine in peptides.

References

Applications of Selenopeptides in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenopeptides, peptides containing the 21st proteinogenic amino acid selenocysteine (Sec) or other selenium-containing amino acids, have emerged as versatile tools in biochemical research. The unique chemical properties of selenium, such as its higher nucleophilicity and lower redox potential compared to sulfur, confer distinct advantages to selenopeptides over their cysteine-containing counterparts.[1][2] These properties have led to a wide range of applications, including their use as potent antioxidants, enzyme inhibitors, and innovative drug delivery vehicles.[3][4] This document provides detailed application notes and experimental protocols for the utilization of selenopeptides in these key areas of biochemical research.

I. Selenopeptides as Antioxidants

Selenopeptides often exhibit excellent antioxidant properties, primarily by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[5][6] They can catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, using glutathione (GSH) as a reducing agent, thereby protecting cells from oxidative damage.[6][7]

Application Note: Glutathione Peroxidase Mimicry

Selenopeptides can serve as powerful tools to study and induce antioxidant effects in cellular and in vitro models. Their ability to mimic GPx activity allows for the investigation of redox signaling pathways and the development of novel therapeutic strategies against oxidative stress-related diseases. While some short selenopeptides have shown modest catalytic activity, they provide valuable models for understanding the function of natural selenoenzymes.[1][8]

Quantitative Data: Antioxidant Activity of Selenopeptides
Selenopeptide/Selenium CompoundAssayKey FindingsReference(s)
15-amino acid selenopeptide (15SeP)Glutathione Peroxidase (GPx) Activity AssayShowed detectable peroxidase activity, but >5 orders of magnitude less active than native Gpx.[1][8]
EbselenTPA-induced oxidative damage in mouse skinSignificantly inhibited the formation of thiobarbituric acid-reacting substances.[5]
Selenopeptide-gold nanoparticle conjugateGPx Activity AssayExhibited a 14-fold increase in GPx activity compared to the free peptide.[4]
Experimental Protocol: Glutathione Peroxidase (GPx) Activity Assay

This protocol is adapted from standard methods to measure the GPx-like activity of selenopeptides. The assay indirectly measures GPx activity by a coupled reaction with glutathione reductase (GR).

Materials:

  • Selenopeptide of interest

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA

  • Glutathione (GSH) solution (100 mM)

  • Glutathione Reductase (GR) solution (10 units/mL)

  • NADPH solution (4 mM)

  • Hydrogen peroxide (H₂O₂) solution (30 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture for the desired number of wells. For each well, combine:

    • 80 µL Assay Buffer

    • 10 µL GSH solution

    • 5 µL GR solution

    • 10 µL NADPH solution

  • Sample and Control Preparation:

    • Sample Wells: Add 10 µL of the selenopeptide solution at various concentrations to the wells.

    • Positive Control: Add 10 µL of a known GPx standard.

    • Negative Control (Blank): Add 10 µL of Assay Buffer.

  • Initiate the Reaction: To each well, add 75 µL of the reaction mixture.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.

  • Start the Reaction: Add 10 µL of H₂O₂ solution to all wells to initiate the reaction.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADPH oxidation is proportional to the GPx activity.

  • Calculate Activity: The activity is calculated from the rate of decrease in absorbance using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

II. Selenopeptides as Enzyme Inhibitors

The unique reactivity of the selenocysteine residue can be exploited to design potent and selective enzyme inhibitors. Selenopeptides can target the active sites of various enzymes, offering potential therapeutic applications.

Application Note: Angiotensin-Converting Enzyme (ACE) Inhibition

Selenopeptides have been shown to be effective inhibitors of ACE, a key enzyme in the regulation of blood pressure. The development of selenopeptide-based ACE inhibitors presents a promising avenue for novel antihypertensive drugs.

Quantitative Data: ACE Inhibition by Selenopeptides
SelenopeptideIC₅₀ (nM)
Sec-Pro-OMe342 ± 33
Sec-Pro-Phe-OMe183.2 ± 10.6

Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of selenopeptides against a target enzyme. Specific conditions (e.g., substrate concentration, buffer composition) will need to be optimized for the enzyme of interest.

Materials:

  • Selenopeptide inhibitor

  • Target enzyme

  • Enzyme-specific substrate

  • Appropriate assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the selenopeptide inhibitor in a suitable solvent (e.g., DMSO, water) to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Inhibitor Wells: Add a fixed volume of each inhibitor dilution to the microplate wells.

    • Control Wells (No Inhibitor): Add the same volume of the solvent used for the inhibitor.

    • Blank Wells: Add assay buffer instead of the enzyme solution.

  • Pre-incubation: Add the enzyme solution to all wells (except the blank) and incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

III. Selenopeptides in Drug Delivery

The ability of selenopeptides to self-assemble into nanostructures or to be conjugated to nanoparticles makes them attractive for targeted drug delivery systems.[9] These systems can enhance the bioavailability, stability, and cellular uptake of therapeutic agents.[10]

Application Note: Selenopeptide-Coated Nanoparticles for Enhanced Drug Efficacy

Conjugating anticancer drugs to selenopeptide-functionalized nanoparticles can improve their therapeutic index. The selenopeptide coating can facilitate cellular entry and controlled release of the drug, leading to enhanced cytotoxicity in cancer cells.

Quantitative Data: Selenopeptide-Mediated Drug Delivery
DrugNanoparticle SystemImprovement in Antiproliferative Activity (%)
Doxorubicin[W5R4C]–SeNPs38
Gemcitabine[W5R4C]–SeNPs49
Clofarabine[W5R4C]–SeNPs36
Etoposide[W5R4C]–SeNPs36
Camptothecin[W5R4C]–SeNPs31

Data represents the percentage improvement in the antiproliferative activity of the drug in the presence of the selenopeptide-selenium nanoparticles ([W5R4C]–SeNPs) compared to the drug alone.

Experimental Protocol: Drug Loading and Release from Selenopeptide-Nanoparticles

This protocol outlines the general steps for loading a drug onto selenopeptide-functionalized nanoparticles and characterizing its release profile.

Materials:

  • Selenopeptide-functionalized nanoparticles (e.g., SeNPs, AuNPs)

  • Drug of interest

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Spectrophotometer or HPLC for drug quantification

Procedure:

Drug Loading:

  • Disperse a known amount of selenopeptide-nanoparticles in an aqueous solution.

  • Add a solution of the drug at a specific concentration to the nanoparticle dispersion.

  • Stir the mixture for a defined period (e.g., 24 hours) at room temperature to allow for drug loading.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.

  • Quantify the amount of unloaded drug in the supernatant or dialysate using spectrophotometry or HPLC.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 or 5.5) in a dialysis bag.

  • Place the dialysis bag in a larger volume of the same release medium and stir gently at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug release as a function of time.

IV. Selenopeptides in Signaling Pathways

Selenium-containing compounds, including selenopeptides and larger selenoproteins, are known to modulate various cellular signaling pathways, such as the PI3K/Akt and MAPK pathways.[11][12] This modulation can impact cell survival, proliferation, and apoptosis, making selenopeptides valuable probes for studying and potentially targeting these pathways.

Application Note: Investigating PI3K/Akt and MAPK Pathways

Selenopeptides can be used to investigate the role of redox modulation in key signaling cascades. By observing the effects of specific selenopeptides on the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK), researchers can gain insights into their mechanism of action and potential as therapeutic agents.

Visualization of Signaling Pathways

Below are diagrams illustrating the general involvement of selenium compounds in the PI3K/Akt and MAPK signaling pathways.

PI3K_Akt_Signaling Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Targets Downstream_Targets Akt->Downstream_Targets activates Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Targets->Cell_Survival_Proliferation Selenopeptides Selenopeptides Selenopeptides->PI3K inhibit Selenopeptides->Akt inhibit phosphorylation

Caption: Selenium compounds can inhibit the PI3K/Akt pathway.

MAPK_Signaling Stress_Signal Stress_Signal MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38/JNK MAPKK->MAPK phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis Selenopeptides Selenopeptides Selenopeptides->MAPK inhibit phosphorylation

Caption: Selenium compounds can modulate MAPK signaling pathways.

V. Synthesis and Characterization of Selenopeptides

The synthesis of selenopeptides typically involves solid-phase peptide synthesis (SPPS), a robust and widely used technique.[3][13]

Experimental Protocol: Solid-Phase Synthesis of Selenocysteine-Containing Peptides

This protocol provides a general overview of the Fmoc/tBu-based solid-phase synthesis of a selenocysteine-containing peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Sec(Mmt)-OH (or other protected selenocysteine)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • DMF, DCM (solvents)

  • Ether (for precipitation)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes (repeat twice). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-Sec(Mmt)-OH) with coupling reagents (HBTU/HOBt) and a base (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and air-dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized selenopeptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Experimental Protocol: Characterization of Selenopeptide-Nanoparticle Conjugates

This protocol describes the basic characterization of selenopeptide-conjugated nanoparticles.

Materials:

  • Selenopeptide-nanoparticle conjugate solution

  • UV-Vis spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • UV-Vis Spectroscopy:

    • Record the UV-Vis spectrum of the nanoparticle solution before and after conjugation with the selenopeptide.

    • A shift in the surface plasmon resonance (SPR) peak (for metallic nanoparticles) can indicate successful conjugation.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is expected upon peptide conjugation.

    • Measure the zeta potential to assess the surface charge of the nanoparticles. A change in zeta potential indicates surface modification.

  • Transmission Electron Microscopy (TEM):

    • Prepare a TEM grid by drop-casting a small volume of the nanoparticle solution and allowing it to dry.

    • Image the nanoparticles under the TEM to visualize their morphology, size, and dispersity. The presence of a peptide corona may be observable.

Conclusion

Selenopeptides represent a fascinating and highly versatile class of molecules with significant potential in various fields of biochemical research and drug development. Their unique antioxidant properties, ability to act as enzyme inhibitors, and utility in constructing advanced drug delivery systems make them invaluable tools for scientists. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers looking to explore the exciting applications of selenopeptides in their work. Further research into the specific mechanisms of action and the development of new selenopeptide-based technologies will undoubtedly continue to expand their impact on science and medicine.

References

Application Notes and Protocols for Site-Specific Peptide Modification using Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-D-HomoSec(pMeBzl)-OH for the site-specific incorporation of a D-homoselenocysteine analogue into synthetic peptides. This non-natural amino acid offers unique opportunities for creating peptides with novel structural and functional properties, including enhanced stability, altered receptor binding, and the introduction of a redox-active selenium atom.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a D-homoselenocysteine residue at a specific position within a peptide sequence. The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, while the pMeBzl (para-methylbenzyl) group protects the selenol side chain. The use of the D-enantiomer can confer resistance to enzymatic degradation, a desirable characteristic for therapeutic peptides. The incorporation of selenohomocysteine, an analogue of methionine, can introduce a redox-sensitive moiety, making the resulting peptide a valuable tool for studying redox signaling pathways and for the development of novel therapeutics.

Key Applications

  • Introduction of a Redox-Active Center: The selenium atom in homoselenocysteine can participate in redox reactions, making it a useful probe for studying oxidative stress and redox signaling.

  • Enhanced Peptide Stability: The incorporation of a D-amino acid can increase the peptide's resistance to proteolytic degradation, prolonging its half-life in biological systems.

  • Structural and Functional Modification: The unique properties of selenium compared to sulfur can lead to peptides with altered conformations and potentially different biological activities.

  • Drug Development: Selenopeptides are being explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Scavengers: Thioanisole, 1,2-ethanedithiol (EDT), anisole

  • Diethyl ether (cold)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Boc-amino acid (or this compound) with a 2.9-fold molar excess of HBTU/HATU and a 6-fold molar excess of DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Boc deprotection (step 2).

Cleavage and Side-Chain Deprotection

Caution: This step should be performed in a well-ventilated fume hood.

Cleavage Cocktail (Reagent K):

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Data Presentation

The following tables provide a template for presenting quantitative data from peptide synthesis experiments incorporating this compound. The values presented are for illustrative purposes and will vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of this compound

Coupling CycleAmino Acid Being CoupledCoupling ReagentCoupling Time (min)Kaiser Test ResultEstimated Coupling Efficiency (%)
5This compoundHBTU/DIEA60Negative>99
5This compoundHATU/DIEA60Negative>99
10Boc-Val-OHHBTU/DIEA120Positive~95
10 (recouple)Boc-Val-OHHBTU/DIEA60Negative>99

Table 2: Characterization of a Model Selenopeptide (Ac-Gly-Val-D-HomoSec-Ala-NH2)

Analytical MethodParameterResult
Analytical RP-HPLCPurity97.5%
ESI-MSCalculated [M+H]+453.15
ESI-MSObserved [M+H]+453.18

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (Reagent K) Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for the synthesis and purification of a peptide containing D-homoselenocysteine.

Redox Signaling Pathway

The incorporation of selenohomocysteine can be used to probe cellular redox signaling pathways. Selenoproteins, which naturally contain selenocysteine, play a crucial role in maintaining redox homeostasis. A key example is the glutathione peroxidase (GPx) cycle.

G cluster_redox Glutathione Peroxidase (GPx) Catalytic Cycle cluster_regeneration Glutathione Regeneration GPx_SeH GPx (Selenol) (R-SeH) GPx_SeOH GPx (Selenenic Acid) (R-SeOH) GSSG GSSG GPx_SeSG GPx-Glutathione Adduct (R-Se-SG) GPx_SeOH->GPx_SeSG Reduction GPx_SeSG->GPx_SeH Reduction H2O H2O H2O2 H2O2 H2O2->GPx_SeOH Oxidation GSH1 GSH GSH1->GPx_SeSG GSH2 GSH GSH2->GPx_SeH GR Glutathione Reductase GSSG->GR GR->GSH1 GR->GSH2 NADP NADP+ GR->NADP NADPH NADPH NADPH->GR

Caption: The role of selenium in the glutathione peroxidase (GPx) antioxidant cycle.

Application Note & Protocol: Manual Solid-Phase Peptide Synthesis of a Peptide Containing Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide incorporating the unnatural amino acid Boc-D-HomoSec(pMeBzl)-OH. The tert-butyloxycarbonyl (Boc) strategy is employed, which is a robust method for the synthesis of complex peptides. This application note outlines the necessary materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, deprotection, and final cleavage of the peptide from the solid support. Quantitative data expectations are summarized, and a detailed experimental workflow is visualized to guide researchers through the process.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence while the C-terminus is anchored to an insoluble resin support.[1][2] The Boc/Bzl protection strategy utilizes the acid-labile Boc group for temporary Nα-protection and typically more acid-stable benzyl-based groups for side-chain protection.[3] This method is particularly well-suited for the synthesis of complex and modified peptides.

This protocol details the incorporation of this compound, a non-proteinogenic amino acid containing selenium. The p-methylbenzyl (pMeBzl) group serves as a protecting group for the selenol side chain. Careful execution of the synthesis cycle—deprotection, neutralization, and coupling—is critical for achieving a high yield and purity of the final peptide.

Materials and Equipment

  • Resin: Merrifield resin (chloromethylpolystyrene) or PAM resin.[4]

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade), Isopropanol (IPA), Methanol (MeOH).

  • Reagents for Deprotection: Trifluoroacetic acid (TFA).[4]

  • Reagents for Neutralization: Diisopropylethylamine (DIEA).[3]

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU with DIEA.[5][6]

  • Capping Reagent: Acetic anhydride, DIEA in DCM.

  • Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), with scavengers (e.g., anisole, thioanisole).

  • Washing Solvents: DCM, DMF, IPA.

  • Equipment: Manual peptide synthesis vessel, shaker, filtration apparatus, round-bottom flasks, rotary evaporator, lyophilizer, High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

Experimental Protocols

Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the Merrifield resin (1 g, ~1 mmol/g substitution) in DCM (10 mL) for 1 hour in the reaction vessel. Drain the DCM.[7]

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve Boc-AminoAcid-OH (e.g., the C-terminal amino acid of the target peptide) (3 eq.) in a solution of DMF and water.

    • Neutralize the amino acid with cesium carbonate (1.5 eq.) and then lyophilize to obtain the Boc-AminoAcid-OCs salt.

    • Dissolve the dried cesium salt in DMF (10 mL).

    • Add the solution to the swollen resin and heat at 50°C for 24-48 hours with gentle agitation.

    • Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence, including the incorporation of this compound.

Step 1: Deprotection

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% TFA in DCM (10 mL) to the resin and shake for 5 minutes (pre-wash).[4]

  • Drain the solution and add a fresh solution of 50% TFA in DCM (10 mL). Shake for 25 minutes to ensure complete removal of the Boc group.[4]

  • Filter and wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL) to shrink the resin and help remove residual acid.[4]

  • Wash again with DCM (3 x 10 mL).

Step 2: Neutralization

  • Wash the resin with 10% DIEA in DCM (v/v) (2 x 10 mL), shaking for 2 minutes each time.[3]

  • Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

Step 3: Amino Acid Coupling

  • In a separate flask, dissolve the next Boc-protected amino acid (3 eq., relative to the initial resin loading) and HOBt (3 eq.) in DMF (5 mL). For the incorporation of this compound, use the same stoichiometry.

  • Cool the solution in an ice bath and add DCC (3 eq.) dissolved in DCM (5 mL).

  • Allow the activation to proceed for 10-15 minutes in the ice bath. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the DCU and add the activated amino acid solution to the neutralized resin.

  • Shake the reaction vessel at room temperature for 2-4 hours. For the sterically hindered or unusual amino acid like this compound, the coupling time may need to be extended to 6-8 hours or overnight.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.

  • If the coupling is incomplete after the extended time, repeat the coupling step with freshly activated amino acid.

Step 4: Capping (Optional but Recommended)

  • If the Kaiser test remains positive after repeated coupling attempts, cap the unreacted free amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

Final Deprotection and Cleavage

Caution: HF is extremely toxic and corrosive and requires a specialized apparatus. TFMSA is also highly corrosive. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Final Boc Deprotection: After the final coupling cycle, perform the deprotection step (3.2, Step 1) to remove the N-terminal Boc group.

  • Resin Drying: Wash the peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry thoroughly under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried peptide-resin (e.g., 500 mg) and a magnetic stir bar in the HF reaction vessel.

    • Add a scavenger mixture, such as anisole (1 mL), to protect sensitive residues from alkylation by carbocations generated during cleavage.

    • Cool the vessel to -5 to 0°C.

    • Carefully condense anhydrous HF (approx. 10 mL) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

    • Filter the peptide and wash several times with cold ether to remove scavengers and cleavage byproducts.

    • Dry the crude peptide under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase HPLC (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes the key quantitative data points that should be recorded and analyzed during the manual peptide synthesis.

ParameterTypical Value/RangeMethod of Determination
Resin Loading 0.5 - 1.0 mmol/gGravimetric analysis after first amino acid attachment; Spectrophotometric (Fmoc quantification if applicable)
Coupling Efficiency > 99% per stepKaiser Test (qualitative); Amino Acid Analysis (quantitative)
Crude Peptide Yield 60 - 80%Gravimetric analysis after cleavage and precipitation
Final Peptide Purity > 95%RP-HPLC analysis (integration of peak area)
Final Peptide Yield 20 - 50% (of theoretical)Gravimetric analysis of lyophilized pure peptide
Molecular Weight Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of the manual solid-phase peptide synthesis process.

Manual_Peptide_Synthesis_Workflow cluster_synthesis_cycle Peptide Elongation Cycle Deprotection 1. Deprotection (50% TFA/DCM) Neutralization 2. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Wash (DCM, IPA) Coupling 3. Coupling (Boc-AA, DCC/HOBt) Neutralization->Coupling Wash (DCM) Washing_Post_Coupling Washing Coupling->Washing_Post_Coupling Washing_Post_Coupling->Deprotection Start Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Washing_Post_Coupling->Final_Cleavage After Final AA Resin_Prep Resin Swelling & First AA Attachment Resin_Prep->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Final_Cleavage->Purification

Caption: Workflow for Manual Boc-SPPS.

Conclusion

This application note provides a comprehensive protocol for the manual solid-phase synthesis of peptides containing the specialized amino acid this compound using the Boc/Bzl strategy. By following these detailed steps and monitoring the key quantitative parameters, researchers can successfully synthesize complex peptides for a variety of applications in chemical biology and drug discovery. The provided workflow diagram serves as a quick reference for the cyclical steps involved in the synthesis. Careful handling of reagents, especially during the final cleavage step, is paramount for the safety of the researcher and the success of the synthesis.

References

Application Notes and Protocols for Automated Peptide Synthesis of Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Selenocysteine (Sec) and its homologs, such as homoselenocysteine (HomoSec), are of particular interest due to the unique redox properties of the selenium atom. This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid Boc-D-HomoSec(pMeBzl)-OH.

The tert-butyloxycarbonyl (Boc) strategy for SPPS is a well-established method that utilizes an acid-labile Boc group for the temporary protection of the N-terminus.[1] The side chain of the D-homoselenocysteine is protected with a p-methylbenzyl (pMeBzl) group, which is stable to the acidic conditions used for Boc removal but can be cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), at the final cleavage step.[1] While specific quantitative data for the synthesis of peptides containing this compound is not extensively available in the public domain, the protocols and data presented herein are based on established principles of Boc-SPPS and data from structurally similar p-methoxybenzyl-protected selenocysteine derivatives.[2][3]

Materials and Methods

Materials
  • Resin: Merrifield resin (1% DVB, 100-200 mesh) or MBHA resin for C-terminal amides.

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents:

    • Dichloromethane (DCM), peptide synthesis grade.

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Methanol (MeOH), HPLC grade.

    • Diisopropylethylamine (DIEA).

  • Reagents:

    • Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.

    • Neutralization: 10% DIEA in DCM.

    • Coupling:

      • N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt).

      • Or HBTU/HOBt/DIPEA.[4]

    • Cleavage: Anhydrous Hydrogen Fluoride (HF) with p-cresol and p-thiocresol as scavengers.

    • Purification:

      • Acetonitrile (ACN), HPLC grade.

      • Water, HPLC grade.

      • Trifluoroacetic acid (TFA), HPLC grade.

Instrumentation
  • Automated Peptide Synthesizer.

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

  • Lyophilizer.

  • Mass Spectrometer.

Experimental Protocols

Protocol 1: Automated Boc-SPPS of a Model Peptide Containing D-HomoSec(pMeBzl)

This protocol describes the synthesis of a hypothetical model peptide, Ac-Tyr-Ala-Asp-D-HomoSec(pMeBzl)-Gly-NH₂ on an MBHA resin.

1. Resin Preparation:

  • Swell the MBHA resin in DCM for 30 minutes in the reaction vessel of the automated peptide synthesizer.

2. First Amino Acid Coupling (Glycine):

  • Deprotect the pre-loaded Fmoc-MBHA resin (if applicable) or couple the first amino acid, Boc-Gly-OH, to the MBHA resin using a standard DCC/HOBt or HBTU coupling protocol.

3. Automated Synthesis Cycles (Iterative Steps for each amino acid):

4. N-terminal Acetylation:

  • After the final deprotection of the N-terminal Boc group of Tyrosine, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

5. Resin Washing and Drying:

  • Wash the fully assembled peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).
  • Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Side Chains

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

1. Preparation:

  • Place the dried peptide-resin in a Teflon reaction vessel of an HF cleavage apparatus.
  • Add scavengers: 1.0 mL of p-cresol and 0.5 mL of p-thiocresol per gram of resin.

2. HF Cleavage:

  • Cool the reaction vessel to -5°C to 0°C.
  • Condense approximately 10 mL of anhydrous HF into the vessel per gram of resin.
  • Stir the mixture at 0°C for 1-2 hours.

3. HF Evaporation:

  • Evaporate the HF under a stream of nitrogen.

4. Peptide Precipitation and Washing:

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.
  • Centrifuge and decant the ether. Repeat the washing step three times.

5. Peptide Extraction and Lyophilization:

  • Extract the crude peptide from the resin with 10% aqueous acetic acid.
  • Lyophilize the aqueous extract to obtain the crude peptide powder.

Protocol 3: Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

2. Analysis:

  • Analyze the purified fractions by analytical RP-HPLC to assess purity.
  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following tables provide representative data for the synthesis of a model peptide containing a p-methylbenzyl-protected selenocysteine derivative. These values are based on typical efficiencies for Boc-SPPS and may vary depending on the specific peptide sequence and synthesizer conditions.

Table 1: Automated Peptide Synthesis Parameters

ParameterValue
ResinMBHA Resin (0.5 mmol/g)
Scale0.2 mmol
Coupling ReagentDCC/HOBt
Coupling Time90 min
Deprotection Reagent50% TFA in DCM
Deprotection Time2 + 20 min
Neutralization Reagent10% DIEA in DCM
Neutralization Time2 x 2 min

Table 2: Representative Yield and Purity of a Model Selenopeptide

ParameterValue
Crude Peptide Yield75%
Purity of Crude Peptide (by HPLC)60%
Yield after Purification35%
Final Purity (by HPLC)>98%
Expected Mass (Monoisotopic)[Calculated Value]
Observed Mass (Monoisotopic)[Observed Value]

Visualizations

Signaling Pathways and Experimental Workflows

Automated_Boc_SPPS_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Iterative) Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization 1 Coupling Amino Acid Coupling (DCC/HOBt or HBTU) Neutralization->Coupling 2 Washing Washing (DMF & DCM) Coupling->Washing 3 Washing->Deprotection Next Cycle Final_Washing Final Washing & Drying Washing->Final_Washing End of Synthesis Resin Start: Resin Swelling Resin->Deprotection Cleavage Cleavage from Resin (HF/Scavengers) Final_Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC & Mass Spec) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: Workflow for automated Boc-SPPS of a peptide containing this compound.

Boc_SPPS_Chemistry cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_cleavage Cleavage & Side-Chain Deprotection Boc_Peptide Boc-AA-Peptide-Resin Deprotected_Peptide H₂N⁺-AA-Peptide-Resin Boc_Peptide->Deprotected_Peptide 50% TFA/DCM Free_Amine H₂N-AA-Peptide-Resin Deprotected_Peptide->Free_Amine 10% DIEA/DCM New_Boc_Peptide Boc-AA'-AA-Peptide-Resin Free_Amine->New_Boc_Peptide Boc-AA'-OH + DCC/HOBt Final_Peptide Free Peptide (with deprotected HomoSec) New_Boc_Peptide->Final_Peptide HF / Scavengers

Caption: Key chemical steps in the Boc-SPPS of a D-HomoSec(pMeBzl)-containing peptide.

References

Application Notes and Protocols for Peptides Containing HomoSec(pMeBzl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage and purification of peptides incorporating the non-natural amino acid S-(p-methylbenzyl)-homoselenocysteine (HomoSec(pMeBzl)). These guidelines are intended to assist researchers in obtaining high-purity selenopeptides for various applications, including drug discovery and development.

Introduction

The incorporation of non-natural amino acids, such as homoselenocysteine, into peptides can confer unique biological properties. The selenium atom in homoselenocysteine can participate in seleno-sulfide bond formation, mimicking disulfide bridges but with distinct redox potentials, and can serve as a spectroscopic probe. The p-methylbenzyl (pMeBzl) protecting group on the selenium atom is a commonly used protecting group in solid-phase peptide synthesis (SPPS) due to its relative stability during chain assembly and its lability under specific cleavage conditions.

This guide outlines the essential steps from peptide synthesis to final purification, with a focus on optimizing the cleavage of the pMeBzl group and subsequent purification of the target peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HomoSec(pMeBzl)-Containing Peptides

Standard Fmoc/tBu solid-phase peptide synthesis protocols are generally applicable for the synthesis of peptides containing HomoSec(pMeBzl).[1][2][3] The commercially available Fmoc-HomoSec(pMeBzl)-OH can be incorporated like any other standard Fmoc-protected amino acid.[4][5]

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[6][7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (including Fmoc-HomoSec(pMeBzl)-OH) using a suitable coupling reagent such as HBTU/HOBt/DIEA or PyBOP/DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

On-Resin Cyclization (Optional)

For the synthesis of cyclic peptides, on-resin cyclization can be performed. This often involves the formation of a disulfide or seleno-sulfide bond. While the direct on-resin cyclization involving HomoSec(pMeBzl) requires specific orthogonal protection strategies, a common approach for cyclization involves deprotection and oxidation of cysteine or selenocysteine residues.

Note: A detailed protocol for on-resin cyclization of a HomoSec-containing peptide would require a specific peptide sequence and orthogonal protecting group strategy. The general principle involves selective deprotection of the side chains intended for cyclization while the peptide is still attached to the resin, followed by an oxidation step to form the desired bond.

Cleavage of the Peptide from the Resin and Deprotection of HomoSec(pMeBzl)

The cleavage step removes the peptide from the solid support and simultaneously cleaves the side-chain protecting groups, including the pMeBzl group from the homoselenocysteine residue. The choice of cleavage cocktail is critical to ensure efficient deprotection and minimize side reactions.

Recommended Cleavage Cocktails:

Trifluoroacetic acid (TFA)-based cocktails are standard for cleaving peptides from the resin and removing most protecting groups.[8][9] For selenocysteine-containing peptides, the addition of scavengers is crucial to prevent alkylation of the sensitive selenium atom.

Protocol:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add the chosen cleavage cocktail (see Table 1) to the resin (typically 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10-fold excess).

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Peptides Containing HomoSec(pMeBzl)

Cleavage Cocktail CompositionKey Features & RecommendationsExpected Purity (Crude)
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cleavage reagent suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[8] The presence of multiple scavengers protects the selenocysteine.Good
TFA/TIS/Water (95:2.5:2.5)A standard and effective cleavage cocktail. Triisopropylsilane (TIS) is an excellent scavenger for the trityl group and also protects against other cationic species.[8]Good to Excellent
TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5)The addition of 1,2-ethanedithiol (EDT) provides a reducing environment, which can help to prevent oxidation of the selenol after deprotection.[10]Excellent
TFA/DTNP (with scavengers)2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA is highly effective for removing p-methoxybenzyl (and by extension, p-methylbenzyl) groups from selenocysteine, often not requiring thioanisole.[11][12] A typical cocktail would include TFA, TIS, water, and a stoichiometric amount of DTNP relative to the selenocysteine.Excellent

Note: Expected purity can vary depending on the peptide sequence, length, and synthesis efficiency.

Purification of the Crude Peptide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13][14][15]

Preparation of the Crude Peptide for HPLC
  • Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water with 0.1% TFA is effective. If solubility is an issue, other solvents like acetic acid or hexafluoroisopropanol (HFIP) can be used.

  • Filter the dissolved peptide solution through a 0.45 µm filter to remove any particulate matter.

RP-HPLC Protocol

Table 2: Typical RP-HPLC Purification Parameters

ParameterRecommended Conditions
Column C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% TFA
Gradient A linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 30 minutes)
Flow Rate Dependent on column dimensions (e.g., 1 mL/min for analytical, 10-20 mL/min for preparative)
Detection UV absorbance at 214 nm and 280 nm

Protocol:

  • Column Equilibration: Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% A / 5% B).

  • Injection: Inject the filtered crude peptide solution onto the column.

  • Elution: Run the gradient program to elute the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including Fmoc-HomoSec(pMeBzl)-OH) Fmoc_Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycles Wash1->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage TFA Cocktail Cleavage Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Drying Drying Precipitation->Drying Dissolution Crude Peptide Dissolution Drying->Dissolution HPLC RP-HPLC Dissolution->HPLC Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization >95% Purity Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Experimental workflow for the synthesis and purification of peptides containing HomoSec(pMeBzl).

cleavage_pathway Peptide_Resin Peptide-Resin (with HomoSec(pMeBzl)) Cleavage_Step Cleavage & Deprotection (2-4 hours, RT) Peptide_Resin->Cleavage_Step TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->Cleavage_Step Crude_Peptide Crude Peptide in TFA (with deprotected HomoSec) Cleavage_Step->Crude_Peptide Precipitation Precipitation Crude_Peptide->Precipitation Ether Cold Diethyl Ether Ether->Precipitation Crude_Pellet Crude Peptide Pellet Precipitation->Crude_Pellet Purified_Peptide Purified Peptide RP_HPLC RP-HPLC Purification RP_HPLC->Purified_Peptide Crude_Pellet->RP_HPLC

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Coupling of Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of the sterically hindered, non-canonical amino acid Boc-D-HomoSec(pMeBzl)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in coupling this compound?

The primary challenges in coupling this compound stem from significant steric hindrance. This is due to the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, the larger size of the homoselenocysteine backbone compared to cysteine, and the presence of the p-methylbenzyl (pMeBzl) protecting group on the selenium atom. This steric bulk can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slow and incomplete coupling reactions.

Q2: Are there specific coupling reagents recommended for this compound?

Standard coupling reagents like DCC/HOBt can be inefficient for sterically hindered amino acids.[1] More potent activating reagents are generally required. Amidinium- and phosphonium-based reagents such as HATU, HBTU, HCTU, and PyBOP are often more effective.[2][3] COMU is another powerful coupling reagent that can be considered, although some studies suggest HCTU and HBTU may be more efficient in certain contexts with polystyrene-based resins.[4]

Q3: Can I use standard Boc-SPPS protocols for this amino acid?

While the fundamental principles of Boc-SPPS apply, standard protocols often need to be modified to achieve satisfactory coupling efficiency.[5] Modifications may include the use of more potent coupling reagents, extended reaction times, double coupling, or the addition of chaotropic salts to disrupt peptide aggregation.[6][7]

Q4: Is the p-methylbenzyl (pMeBzl) protecting group stable during Boc-SPPS?

The pMeBzl group is generally stable under the acidic conditions used for Boc deprotection (e.g., TFA in DCM).[8] However, prolonged or repeated exposure to strong acids should be monitored to prevent premature deprotection.

Q5: What are the signs of poor coupling of this compound?

Incomplete coupling can be detected by monitoring the reaction using a qualitative method like the Kaiser test or other ninhydrin-based tests, which will show a positive result (blue/purple color) for unreacted primary amines.[8] Quantitative monitoring can be performed using methods like HPLC analysis of a small, cleaved sample of the peptide-resin.

Troubleshooting Guide

Issue 1: Incomplete Coupling Detected by Ninhydrin Test

If the ninhydrin test remains positive after the initial coupling reaction, it indicates the presence of unreacted free amines.

dot

G Troubleshooting Incomplete Coupling start Positive Ninhydrin Test double_couple Perform a second coupling (Double Coupling) start->double_couple change_reagent Use a more potent coupling reagent (e.g., HATU, HCTU) start->change_reagent extend_time Increase coupling reaction time start->extend_time increase_temp Increase reaction temperature (if using microwave) start->increase_temp check_reagents Verify reagent quality and concentration start->check_reagents cap_ninhydrin Cap unreacted amines and proceed to next cycle double_couple->cap_ninhydrin change_reagent->cap_ninhydrin extend_time->cap_ninhydrin increase_temp->cap_ninhydrin re_evaluate Re-evaluate synthesis strategy check_reagents->re_evaluate cap_ninhydrin->re_evaluate

Caption: Troubleshooting workflow for a positive ninhydrin test.

Possible Causes & Solutions:

Cause Recommended Action
Steric Hindrance 1. Double Couple: Immediately perform a second coupling reaction using fresh reagents.[7] 2. Change Coupling Reagent: Switch to a more powerful activating agent such as HATU, HCTU, or PyBOP.[2][3] 3. Extend Coupling Time: Increase the reaction time for the coupling step (e.g., from 1 hour to 2-4 hours).
Peptide Aggregation 1. Modify Solvent System: Add a chaotropic salt like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.[6] 2. Use a different solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[9]
Suboptimal Reagent Concentration or Quality 1. Verify Reagent Preparation: Ensure that the amino acid and coupling reagents are dissolved completely and at the correct concentrations. 2. Use Fresh Reagents: Old or improperly stored reagents can lose activity.
Incomplete Deprotection of the Previous Residue 1. Confirm Complete Deprotection: Before coupling, ensure the previous Boc deprotection was complete by performing a ninhydrin test after the neutralization step.
Issue 2: Presence of Deletion Peptides in Final Product

The presence of peptides missing the this compound residue in the final HPLC or mass spectrometry analysis indicates a failed coupling at that position.

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G Addressing Deletion Peptides start Deletion Peptides Detected optimize_coupling Optimize Coupling Protocol start->optimize_coupling implement_capping Implement a Capping Step start->implement_capping purification Purify Final Product optimize_coupling->purification implement_capping->purification

Caption: Strategy to address the formation of deletion peptides.

Possible Causes & Solutions:

Cause Recommended Action
Failed Coupling 1. Implement a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride to block any unreacted amines. This will prevent them from reacting in subsequent cycles and simplify the final purification. 2. Re-optimize Coupling Conditions: For future syntheses, employ the more aggressive coupling strategies outlined in Issue 1.
Premature Chain Termination This is less common in Boc-SPPS but can occur. Ensure proper handling and storage of all reagents to maintain their integrity.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Below is a summary of the relative efficiencies of common coupling reagents used for difficult sequences in Boc-SPPS.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
DCC/HOBt CarbodiimideLow to Moderate[1]Can be inefficient for highly hindered amino acids.
HBTU AmidiniumHigh[4]A reliable choice for many difficult couplings.
HCTU AmidiniumVery High[4]Often shows slightly better performance than HBTU for difficult sequences on polystyrene resins.[4]
HATU AmidiniumVery High[3]Generally considered one of the most effective coupling reagents, especially for sterically demanding couplings.
PyBOP PhosphoniumHigh[2]A good alternative to amidinium-based reagents.
COMU AmidiniumHigh[4]A potent, non-explosive alternative to benzotriazole-based reagents. Its efficiency can be comparable to HBTU/HCTU, particularly with PEG-based resins.[4]

Efficiency is context-dependent and can be influenced by the specific peptide sequence, resin, and solvent system used.

Experimental Protocols

Recommended Coupling Protocol for this compound

This protocol is a starting point and may require optimization based on the specific peptide sequence.

dot

G Recommended Coupling Workflow resin_prep 1. Resin Swelling and Deprotection neutralization 2. Neutralization resin_prep->neutralization activation 3. Amino Acid Activation neutralization->activation coupling 4. Coupling activation->coupling monitoring 5. Monitoring coupling->monitoring washing 6. Washing monitoring->washing

Caption: Step-by-step workflow for the recommended coupling protocol.

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[5]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[5]

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[10]

    • Wash the resin with DCM (3x).

  • Amino Acid Activation (using HATU):

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of dimethylformamide (DMF).

    • Add HATU (3-5 equivalents) and an activating base such as DIEA or 2,4,6-collidine (6-10 equivalents).

    • Allow the activation to proceed for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, this time can be extended to 4 hours or overnight.

  • Monitoring:

    • Take a small sample of the resin beads and perform a ninhydrin test to check for the presence of free amines.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol for Double Coupling

If the ninhydrin test after the initial coupling is positive, proceed immediately with a second coupling.

  • After the first coupling and without washing, drain the reaction vessel.

  • Prepare a fresh solution of activated this compound as described in the activation step above.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling to proceed for 1-2 hours.

  • Wash the resin as described in the standard protocol.

  • Perform a ninhydrin test to confirm the completion of the reaction. If it is still positive, consider capping the unreacted amines.

References

Side reactions involving Boc-D-HomoSec(pMeBzl)-OH during SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-D-HomoSec(pMeBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in SPPS?

This compound is a non-canonical amino acid derivative used in peptide synthesis. The Boc (tert-Butoxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is removed at each step of the synthesis. The pMeBzl (para-methylbenzyl) group is a semi-permanent protecting group for the hydroxyl side chain of the D-Homoserine residue. This amino acid is often incorporated into peptide sequences to introduce conformational constraints, modify biological activity, or serve as a precursor for further chemical modifications.

Q2: What are the potential side reactions associated with the use of this compound during SPPS?

The primary side reactions to be aware of when using this compound are:

  • γ-Lactam Formation: Intramolecular cyclization of the D-Homoserine residue can lead to the formation of a stable five-membered γ-lactam ring. This can occur either during chain elongation or, more commonly, during the final cleavage from the resin.

  • Incomplete Deprotection of the pMeBzl Group: The para-methylbenzyl ether linkage is stable to the standard TFA (trifluoroacetic acid) conditions used for Boc deprotection but requires strong acid cleavage (e.g., HF, TFMSA). Incomplete removal can result in a modified and potentially inactive peptide.

  • Side Reactions Related to Boc-Deprotection: As with all Boc-SPPS, the tert-butyl cations generated during Boc deprotection can lead to side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine.[1]

Troubleshooting Guide

Problem 1: Unexpected Mass in Final Peptide Corresponding to Loss of Water

Symptom: Mass spectrometry analysis of the cleaved peptide shows a mass that is 18 Da less than the expected molecular weight of the target peptide.

Potential Cause: This mass loss is highly indicative of intramolecular cyclization of the D-HomoSec residue to form a γ-lactam. This side reaction is promoted by the proximity of the side-chain hydroxyl group and the peptide backbone amide.

Solutions:

  • Modification of Cleavage Cocktail: The choice of cleavage cocktail can influence the extent of lactam formation. A less acidic or shorter cleavage time might reduce the incidence of this side reaction.

  • Sequence Consideration: The position of the D-HomoSec residue in the peptide sequence can affect the propensity for lactam formation. If possible, altering the adjacent amino acids might disfavor the cyclization reaction.

  • Alternative Protecting Group Strategy: If lactam formation is persistent and problematic, consider using a more labile side-chain protecting group for the D-Homoserine if the synthesis strategy allows for it.

Problem 2: Incomplete Cleavage and Presence of a Modified Peptide

Symptom: HPLC analysis of the crude peptide shows a significant peak that corresponds to the mass of the peptide with the pMeBzl group still attached.

Potential Cause: The p-methylbenzyl group requires strong acid for efficient cleavage. Insufficient cleavage time or a suboptimal cleavage cocktail can lead to incomplete deprotection.

Solutions:

  • Optimize Cleavage Conditions: Ensure that the appropriate strong acid (e.g., HF, TFMSA) is used for a sufficient duration. The table below provides a summary of common cleavage cocktails for Boc-SPPS.

  • Scavenger Optimization: The presence of appropriate scavengers is crucial to prevent side reactions and aid in the cleavage of protecting groups. Ensure the scavenger cocktail is fresh and suitable for the peptide sequence.

Table 1: Common Cleavage Cocktails for Boc-SPPS

Cleavage ReagentTypical ConditionsNotes
HF (Hydrogen Fluoride) 90% HF, 10% scavenger (e.g., anisole, p-cresol)Highly effective but requires specialized equipment due to its corrosive and toxic nature.
TFMSA (Trifluoromethanesulfonic acid) TFMSA/TFA/scavenger mixtureA strong acid alternative to HF, though can also be corrosive.
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) TMSOTf/TFA/scavenger mixtureAnother strong acid alternative.
Problem 3: General SPPS Failures (Low Yield, Deletion Sequences)

Symptom: The overall yield of the peptide is low, and mass spectrometry reveals the presence of deletion sequences (peptides missing one or more amino acids).

Potential Cause: These are common issues in SPPS and can be exacerbated by the inclusion of non-canonical amino acids. Potential causes include steric hindrance from the bulky protecting groups of this compound leading to incomplete coupling, or aggregation of the growing peptide chain.

Solutions:

  • Double Coupling: For the amino acid following the D-HomoSec residue, a double coupling protocol can help to ensure complete reaction.

  • Use of Stronger Coupling Reagents: Employing more potent coupling reagents like HATU or HCTU can improve coupling efficiency.

  • Monitoring of Coupling Reactions: Use a qualitative test (e.g., Kaiser test) to confirm the completion of each coupling step before proceeding to the next.

  • In Situ Neutralization: This technique can minimize aggregation by reducing the time the deprotected amine is in its free base form.[1]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washes: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

  • Washes: Wash the resin with DCM (3x).

  • Coupling: Add the Boc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and DIEA (6 eq.) in N,N-Dimethylformamide (DMF). Agitate for 1-2 hours.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 2 for the next cycle.

Protocol 2: High-Frequency (HF) Cleavage

Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Add the appropriate scavenger (e.g., anisole, p-cresol) to the reaction vessel.

  • HF Condensation: Cool the vessel in a dry ice/acetone bath and condense the required amount of liquid HF.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Side_Reactions Peptide_Resin Peptide-Resin with This compound TFA_Deprotection TFA Deprotection Peptide_Resin->TFA_Deprotection Standard SPPS Cycle HF_Cleavage Strong Acid Cleavage (e.g., HF) Peptide_Resin->HF_Cleavage Final Cleavage TFA_Deprotection->Peptide_Resin Target_Peptide Desired Peptide HF_Cleavage->Target_Peptide Successful Deprotection Lactam_Peptide γ-Lactam Byproduct (Mass -18 Da) HF_Cleavage->Lactam_Peptide Side Reaction: Intramolecular Cyclization Incomplete_Cleavage pMeBzl-Protected Peptide HF_Cleavage->Incomplete_Cleavage Side Reaction: Incomplete Deprotection

Caption: Potential side reaction pathways for this compound during SPPS.

Troubleshooting_Workflow Start Start: Analyze Crude Peptide (HPLC, Mass Spec) Mass_Check Is Mass Correct? Start->Mass_Check Mass_Low Mass is Low (-18 Da) Mass_Check->Mass_Low No Mass_High Mass is High (+ pMeBzl) Mass_Check->Mass_High No Mass_Correct Mass is Correct Mass_Check->Mass_Correct Yes Lactam_Formation Suspect γ-Lactam Formation - Modify Cleavage Cocktail - Re-evaluate Sequence Mass_Low->Lactam_Formation Incomplete_Cleavage Suspect Incomplete Cleavage - Optimize Cleavage Time/Reagent - Check Scavengers Mass_High->Incomplete_Cleavage Purity_Check Is Purity Acceptable? Mass_Correct->Purity_Check Low_Purity Low Purity/ Deletion Sequences Purity_Check->Low_Purity No High_Purity High Purity Purity_Check->High_Purity Yes Coupling_Issues Suspect Coupling Issues - Double Couple - Use Stronger Reagents - Monitor Reactions Low_Purity->Coupling_Issues End End: Purify Peptide High_Purity->End Lactam_Formation->End Incomplete_Cleavage->End Coupling_Issues->End

Caption: A logical workflow for troubleshooting SPPS of peptides containing this compound.

References

Technical Support Center: Optimizing Cleavage of Selenocysteine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing selenocysteine (Sec).

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when cleaving peptides with selenocysteine?

A1: The primary challenge is the high reactivity of the selenol side chain of selenocysteine. It is a better nucleophile and more susceptible to oxidation than the thiol group of cysteine, leading to potential side reactions such as oxidation to a diselenide, alkylation, or beta-elimination during synthesis and cleavage.[1] The choice of protecting group for the selenocysteine side chain and the composition of the cleavage cocktail are critical to minimize these side reactions.

Q2: Which protecting groups are recommended for the selenocysteine side chain during solid-phase peptide synthesis (SPPS)?

A2: Benzyl-type protecting groups, such as the p-methoxybenzyl (Mob) group, are commonly used for the selenol side-chain in SPPS.[2] Unlike cysteine, the use of a trityl (Trt) group with selenocysteine can be problematic.[2] The selenozolidine protecting group is also emerging as a favorable option for SPPS and subsequent ligation reactions.[1]

Q3: Can I use the same cleavage cocktail for selenocysteine-containing peptides as I do for standard peptides?

A3: While standard trifluoroacetic acid (TFA)-based cocktails can be used, they often require optimization. Selenocysteine is sensitive to strong acids and oxidative conditions. Therefore, the choice and concentration of scavengers are crucial to prevent side reactions. It is recommended to use a cocktail specifically tailored for sensitive residues.

Q4: What are the key components of a cleavage cocktail for selenocysteine peptides?

A4: A typical cleavage cocktail consists of a strong acid (usually TFA) to cleave the peptide from the resin and remove acid-labile protecting groups, and a mixture of scavengers to "trap" reactive cationic species generated during the process. Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[3][4][5]

Q5: How can I monitor the efficiency of the cleavage reaction?

A5: The most effective way to monitor cleavage efficiency is by High-Performance Liquid Chromatography (HPLC) analysis of a small aliquot of the cleavage mixture over time.[4] Mass spectrometry (e.g., MALDI-TOF or LC-MS) should be used to confirm the identity of the cleaved peptide and to check for the presence of side products.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of selenocysteine-containing peptides.

Problem 1: Low cleavage yield.

Possible Cause Suggested Solution
Incomplete cleavage from the resin.Extend the cleavage reaction time. Analyze small aliquots at different time points (e.g., 2, 4, and 6 hours) by HPLC to determine the optimal duration.[4]
Peptide re-attachment to the resin.This can occur with C-terminal tryptophan, tyrosine, or methionine, and by analogy, with selenocysteine. Ensure the appropriate scavengers are used in the cleavage cocktail.[4]
Peptide precipitation issues.Some peptides may not precipitate well in cold ether. Try concentrating the TFA solution under a stream of nitrogen before adding cold ether.[6]

Problem 2: Presence of unexpected peaks in HPLC/MS analysis.

Possible Cause Suggested Solution
Oxidation of Selenocysteine: The free selenol is easily oxidized to form a diselenide-bridged dimer.Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[5]
Beta-elimination: This side reaction can occur during Fmoc deprotection with piperidine, leading to the formation of dehydroalanine.Minimize the piperidine treatment time to the minimum required for complete Fmoc removal and avoid the use of auxiliary bases during coupling steps.[1]
Alkylation of Selenocysteine: Reactive carbocations generated during cleavage can alkylate the selenol side chain.Use a scavenger cocktail with TIS and water to effectively quench these reactive species.[3]
Incomplete removal of protecting groups: Benzyl-type protecting groups on selenocysteine can be difficult to remove completely.Consider using specialized deprotection reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in the cleavage cocktail.[2][7]

Quantitative Data on Deprotection

The following table summarizes the efficiency of removing the p-methoxybenzyl (Mob) protecting group from selenocysteine using DTNP in a TFA-based cleavage cocktail.

Peptide Sequence Equivalents of DTNP Cleavage Cocktail Deprotection Efficiency (%)
Cys(Trt)-Sec(Mob)-Gly-NH₂1.3DTNP in neat TFA~100
Cys(Trt)-Sec(Mob)-Gly-NH₂0.5DTNP in neat TFA~85
Cys(Trt)-Sec(Mob)-Gly-NH₂0.2DTNP in neat TFA~70
Cys(Mob) containing peptide1.3DTNP in neat TFA~3

Data adapted from Hondal, R. J., et al. (2006). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups.[2]

Experimental Protocols

Standard TFA Cleavage Protocol for Selenocysteine Peptides

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 3 hours.[8]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A recommended cocktail for selenocysteine-containing peptides is Reagent K or a modification thereof: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides also containing other sensitive residues like Trp, a cocktail of TFA/water/TIS/EDT (94:2.5:1:2.5 v/v) can be effective.[3]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by taking small aliquots for HPLC analysis if necessary.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[4]

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Visualizing Workflows and Logic

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Isolation Start Start: Dry Peptide-Resin Prep_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Start->Prep_Cocktail Add_Cocktail Add Cocktail to Resin Prep_Cocktail->Add_Cocktail Incubate Incubate (2-4h, RT) Add_Cocktail->Incubate Monitor Monitor with HPLC (Optional) Incubate->Monitor Filter Filter Resin Monitor->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash Wash & Dry Peptide Precipitate->Wash End End: Crude Peptide Wash->End

Caption: Standard workflow for the cleavage of selenocysteine-containing peptides.

Troubleshooting_Tree Start Start: Analyze Crude Product (HPLC/MS) Low_Yield Low Yield? Start->Low_Yield Impurity_Peaks Unexpected Peaks? Start->Impurity_Peaks Incomplete_Cleavage Incomplete Cleavage? Low_Yield->Incomplete_Cleavage Yes Oxidation Oxidation? (+16 Da dimer) Impurity_Peaks->Oxidation Yes Increase_Time Solution: Increase Cleavage Time Incomplete_Cleavage->Increase_Time Yes End_Node Purify by HPLC Increase_Time->End_Node Add_EDT Solution: Add EDT to Cocktail Oxidation->Add_EDT Yes Beta_Elimination Beta-Elimination? Oxidation->Beta_Elimination No Add_EDT->End_Node Optimize_Fmoc Solution: Optimize Fmoc Deprotection Beta_Elimination->Optimize_Fmoc Yes Incomplete_Deprotection Incomplete Deprotection? Beta_Elimination->Incomplete_Deprotection No Optimize_Fmoc->End_Node Use_DTNP Solution: Use DTNP in Cocktail Incomplete_Deprotection->Use_DTNP Yes Incomplete_Deprotection->End_Node No Use_DTNP->End_Node

Caption: Decision tree for troubleshooting common issues in selenocysteine peptide cleavage.

References

Preventing oxidation of selenocysteine during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the oxidation of selenocysteine (Sec) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

FAQ 1: Why is my selenocysteine-containing peptide oxidizing?

Selenocysteine is highly susceptible to oxidation primarily due to the chemical properties of its selenol (R-SeH) side chain. The main reasons for its high reactivity are:

  • Low pKa: The selenol group has a pKa of approximately 5.2, which is significantly lower than the ~8.2 pKa of the thiol group in cysteine.[1][2] This means that at a physiological pH of around 7, the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate form (R-Se⁻).[2][3]

  • Low Redox Potential: The redox potential of the diselenide bond (Se-Se) is significantly lower than that of a disulfide bond (S-S), making the selenol group more easily oxidized.[1] The standard redox potential of selenocystine is approximately -381 mV, compared to about -180 mV for cystine.[1]

This inherent reactivity makes the selenolate anion prone to oxidation, which typically results in the formation of a diselenide bridge (R-Se-Se-R) between two selenocysteine residues, leading to peptide dimerization. This can occur during synthesis, cleavage, purification, or storage if proper precautions are not taken.

Selenocysteine_Oxidation cluster_reactants Peptide1 Peptide-Sec-SeH Dimer Peptide-Sec-Se-Se-Sec-Peptide (Diselenide Bridge) Peptide1->Dimer Oxidation Peptide2 Peptide-Sec-SeH Peptide2->Dimer Oxidation Oxidizing_Agent O2, Air, etc. Protons 2H⁺ + 2e⁻ MS_Analysis_Workflow Crude Crude Peptide Product LC HPLC Separation Crude->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis MS->Data Monomer Correct Mass Peak [M+H]⁺ Data->Monomer Expected Dimer Dimer Peak [2M-2H]⁺ Data->Dimer Oxidation Detected Cleavage_Workflow Start Peptide-Resin Prepare Prepare Fresh Cleavage Cocktail Cleave Add Cocktail to Resin (2-3 hours, on ice, under N₂) Start->Cleave Prepare->Cleave Filter Filter to Separate Resin Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Crude Peptide Precipitate->Isolate End Lyophilize Product Isolate->End

References

Technical Support Center: HPLC Purification of Selenopeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of selenopeptides.

Frequently Asked Questions (FAQs)

Q1: My selenopeptide is showing multiple peaks on the chromatogram, even though it should be a single compound. What could be the cause?

A1: The most common reason for multiple peaks from a single selenopeptide is the oxidation of the selenocysteine (Sec) residue.[1][2] Selenocysteine is highly susceptible to oxidation, which can result in the formation of various oxidized species such as seleninic acid, selenoxide, and selendioxide derivatives, each of which can appear as a separate peak.[3] Diselenide bond formation between two selenocysteine residues to form selenocystine can also occur.[2][3]

To confirm if oxidation is the issue, you can treat your sample with a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (βME) and reinject it into the HPLC.[1] If the multiple peaks converge into a single peak, oxidation was the likely cause.

Q2: How can I prevent the oxidation of my selenopeptide during sample preparation and purification?

A2: Preventing oxidation is crucial for successful selenopeptide purification. Here are some key strategies:

  • Work at low temperatures: Perform sample preparation steps on ice or in a cold room to minimize oxidative reactions.[1]

  • Use deoxygenated solvents: Degas all your buffers and solvents to remove dissolved oxygen, which can promote oxidation.

  • Add reducing agents: Incorporate reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (βME) into your sample and mobile phases.[1] However, be aware that these can sometimes interfere with certain detection methods.

  • Control the pH: Maintain a slightly acidic pH (around 3-6) in your buffers, as selenols are more stable at lower pH.[4]

Q3: What is the best type of HPLC column for purifying my selenopeptide?

A3: The choice of HPLC column depends on the specific properties of your selenopeptide, such as its size, hydrophobicity, and overall charge.

  • Reversed-Phase (RP-HPLC): C8 and C18 columns are the most commonly used for peptide separations.[5][6] For larger peptides (MW > 2000 Da), columns with a larger pore size (e.g., 200-300 Å) are recommended to allow for better interaction with the stationary phase.[5][7]

  • Ion-Exchange Chromatography (IEX): This technique is useful for separating peptides based on their net charge and can be a good alternative or complementary step to RP-HPLC.[5][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are suitable for very polar selenopeptides that are not well-retained on traditional reversed-phase columns.[1]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for complex separations.[9]

Q4: How do I optimize the mobile phase for my selenopeptide separation?

A4: Mobile phase optimization is critical for achieving good resolution and peak shape. Key parameters to consider are:

  • Organic Solvent: Acetonitrile is generally preferred over methanol as it has a lower viscosity and better UV transparency.[10] The percentage of the organic modifier in the mobile phase affects the retention time of the peptides.[4]

  • pH: The pH of the mobile phase influences the ionization state of the selenopeptide, which in turn affects its retention and peak shape.[4][11] A pH around 2-3 is often used to ensure that the carboxylic acid groups are protonated.

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations to improve peak shape.[12] However, it can cause signal suppression in mass spectrometry.[12] Formic acid is a more MS-friendly alternative.[9] The concentration of the ion-pairing agent should be optimized for the best results.

Q5: What is the most suitable detection method for selenopeptides?

A5: The choice of detector depends on the required sensitivity and the information you need to obtain.

  • UV-Vis Detector: Peptides absorb UV light at around 210-220 nm (due to the peptide bond) and 280 nm (if they contain aromatic amino acids). This is a common and relatively inexpensive detection method.[13]

  • Fluorescence Detector: For increased sensitivity, selenopeptides can be derivatized with a fluorescent tag.[14]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and selenium-specific detection method.[8][15][16] It allows for the accurate quantification of selenium-containing compounds.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS provides molecular weight and structural information about the selenopeptide.[3][17] Tandem MS (MS/MS) can be used for sequencing.[17]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Broadening, Tailing, Splitting)

Poor peak shape can be caused by a variety of factors. This guide will help you systematically troubleshoot the issue.

dot

Oxidation_Prevention_Workflow start Start: Selenopeptide Sample step1 1. Prepare fresh, deoxygenated buffers (e.g., sparge with N2 or Ar) start->step1 step2 2. Add reducing agent (e.g., 1-5 mM DTT) to all solutions step1->step2 step3 3. Perform all sample handling steps on ice step2->step3 step4 4. Adjust sample pH to slightly acidic (pH 3-6) if compatible with analysis step3->step4 step5 5. Immediately cap vials and store at 4°C or -20°C until analysis step4->step5 end Inject into HPLC step5->end

References

Troubleshooting aggregation of hydrophobic peptides containing selenocysteine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydrophobic Selenocysteine Peptides

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrophobic peptides containing selenocysteine (Sec). It addresses common issues related to peptide aggregation during synthesis, purification, and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my hydrophobic selenocysteine peptide aggregating during solid-phase peptide synthesis (SPPS)?

Aggregation during SPPS is a common problem for hydrophobic sequences. It occurs when growing peptide chains interact with each other through hydrogen bonds, forming stable secondary structures on the resin. This can block reactive sites, leading to incomplete couplings and deletions. The presence of selenocysteine, with its unique chemical properties, does not inherently prevent this but requires careful selection of synthetic strategies.

Troubleshooting Steps:

  • Incorporate Structure-Disrupting Elements: The most effective strategy is to prevent the formation of inter-chain hydrogen bonds.

    • Pseudoprolines: Introduce pseudoproline dipeptides at specific intervals (typically every 5-6 residues) to induce a "kink" in the peptide backbone, disrupting secondary structure formation.[1]

    • Backbone Protection: Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue.[1] This physically prevents hydrogen bonding. Incorporating one such modification every six to seven residues is often effective.[1]

  • Optimize Synthesis Solvents:

    • Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., NaClO4) or organic solvents like DMSO to the reaction mixture to improve solvation and disrupt aggregation.[1][2][3]

  • Elevate Temperature: Performing coupling reactions at a higher temperature can help disrupt aggregates and improve reaction kinetics.[1]

  • Choose an Appropriate Resin: Using a low-substitution resin or a specialized resin like TentaGel can increase the distance between peptide chains, reducing the likelihood of aggregation.[1]

Q2: My peptide synthesized well, but now it won't dissolve after cleavage and purification. What should I do?

Hydrophobic peptides are notoriously difficult to dissolve in aqueous solutions. The key is to find a solvent system that can effectively solvate the nonpolar residues. Selenocysteine's selenol group has a pKa around 5.2-5.7, which is significantly lower than cysteine's thiol pKa of ~8.3.[4][5] This means at neutral pH, the selenol is deprotonated (selenolate anion), which can aid solubility, but this effect is often overcome by the peptide's overall hydrophobicity.

Troubleshooting Steps:

  • Assess Peptide Charge: First, calculate the net charge of your peptide at neutral pH.

    • Assign -1 to acidic residues (D, E) and the C-terminus.

    • Assign +1 to basic residues (K, R, H).

    • If the net charge is positive (basic peptide), try an acidic solvent. If negative (acidic peptide), try a basic solvent. If neutral, organic solvents are likely required.[6]

  • Use a Stepwise Dissolution Protocol: Avoid adding the peptide directly to a buffer. A gradual, multi-step process is often successful.[7][8] (See Protocol 2 below for a detailed method).

  • Incorporate Organic Solvents: If water or simple buffers fail, introduce organic solvents.

    • Start with solvents like DMSO, DMF, acetonitrile (ACN), or isopropanol.[2]

    • For highly stubborn peptides, trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective as they disrupt secondary structures.

  • Adjust pH: Since peptides are least soluble at their isoelectric point (pI), adjusting the pH of the solution by 1-2 units away from the pI can significantly increase solubility by increasing the net charge of the molecule.[9] For basic peptides, use dilute acetic or formic acid. For acidic peptides, use dilute ammonium hydroxide or ammonium bicarbonate.[6]

  • Sonication: Brief sonication can help break up small aggregates and aid dissolution.[6]

Data Summary

Table 1: Comparison of Cysteine and Selenocysteine Properties

This table summarizes key physicochemical differences between cysteine and its selenium analog, which are critical for understanding peptide behavior.

PropertyCysteine (Cys)Selenocysteine (Sec)Implication for Aggregation & Handling
Side Chain pKa ~8.3[5]~5.4[4]Sec is mostly ionized (selenolate) at neutral pH, which can slightly improve solubility but also makes it highly susceptible to oxidation.
Redox Potential HigherLower[10][11]The selenol group is more easily oxidized than a thiol group. This can lead to unwanted diselenide bond formation, contributing to aggregation. Use of oxygen-free buffers is recommended.[6]
Nucleophilicity GoodExcellent[11][12]The high nucleophilicity of the selenolate anion makes it more reactive, which can be a factor in side reactions during synthesis and handling.

Experimental Protocols

Protocol 1: On-Resin Backbone Protection with an Hmb-Dipeptide to Mitigate Aggregation

This protocol describes the incorporation of a backbone-protected dipeptide during Fmoc-SPPS to disrupt on-resin aggregation.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-AA-(Hmb)Gly-OH or similar backbone-protected dipeptide

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • DMF, NMP (synthesis grade)

Methodology:

  • Identify Aggregation-Prone Region: Analyze the peptide sequence to identify hydrophobic stretches or regions known to be difficult. Plan to insert the Hmb-dipeptide within this region.

  • Standard Elongation: Synthesize the peptide chain using standard Fmoc-SPPS protocols up to the residue preceding the insertion site.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • Hmb-Dipeptide Coupling: a. Dissolve 3 equivalents of the Fmoc-AA-(Hmb)Gly-OH dipeptide and 2.9 equivalents of the coupling reagent (e.g., HBTU) in DMF or NMP. b. Add 6 equivalents of DIPEA to the solution and pre-activate for 2-5 minutes. c. Add the activated mixture to the deprotected peptide-resin. d. Allow the coupling to proceed for 2-4 hours. Monitor completion using a ninhydrin test.

  • Continue Synthesis: After successful coupling of the dipeptide, proceed with the standard Fmoc deprotection and coupling for the remaining amino acids in the sequence. The Hmb group will protect the backbone nitrogen, preventing hydrogen bonding at that position.

  • Cleavage and Deprotection: The Hmb protecting group is stable to piperidine but is removed during the final TFA cleavage cocktail treatment.[1]

Protocol 2: Stepwise Solubilization of a Purified Hydrophobic Peptide

This protocol provides a systematic approach to dissolving hydrophobic peptides post-purification, minimizing the risk of irreversible aggregation.

Materials:

  • Lyophilized hydrophobic peptide

  • Organic solvent (e.g., n-propanol, acetonitrile, DMSO)

  • Concentrated acid (e.g., glacial acetic acid) or base (e.g., ammonium hydroxide)

  • Sterile, deionized water

  • Vortexer and sonicator

Methodology:

  • Aliquot: Before dissolving the entire sample, test solubility on a small aliquot.

  • Add Organic Solvent: Add a small volume of the pure organic solvent directly to the lyophilized peptide.[7][8] For example, for 1 mg of peptide, start with 50-100 µL of solvent. This step helps to "wet" the hydrophobic regions of the peptide. Vortex briefly. The peptide will likely not dissolve at this stage.

  • Add Buffer/pH Modifier: Add a small volume of a concentrated pH modifier.[7][8] If the peptide is basic, add a component like glacial acetic acid. If acidic, use ammonium hydroxide. This establishes the charge state of the peptide's ionic residues.

  • Add Aqueous Component: Slowly add sterile water or the final buffer dropwise while vortexing. The peptide should dissolve as the final solvent composition is reached. If it does not, brief sonication (10-15 seconds) may be applied.[6]

  • Final Dilution: Once the peptide is in solution, it can be slowly diluted into the final aqueous experimental buffer with constant, gentle agitation.

Visual Guides

Workflow for Troubleshooting Peptide Aggregation

TroubleshootingWorkflow Start Aggregation Observed Q_When When did aggregation occur? Start->Q_When S_Synth During SPPS Q_When->S_Synth During Synthesis S_Post Post-Purification / Solubilization Q_When->S_Post After Purification Synth_Sol1 Incorporate Backbone Protection (Hmb/Dmb) S_Synth->Synth_Sol1 Synth_Sol2 Use Pseudoproline Dipeptides S_Synth->Synth_Sol2 Synth_Sol3 Change Solvent (NMP, DMSO) S_Synth->Synth_Sol3 Synth_Sol4 Use Low-Substitution or PEG Resin S_Synth->Synth_Sol4 Post_Sol1 Use Stepwise Dissolution Protocol S_Post->Post_Sol1 Post_Sol2 Adjust pH Away from pI S_Post->Post_Sol2 Post_Sol3 Add Organic Cosolvents (TFE, ACN, DMSO) S_Post->Post_Sol3 Post_Sol4 Use Chaotropic Agents or Detergents S_Post->Post_Sol4

Caption: A decision tree for diagnosing and solving peptide aggregation issues.

Mechanism of Backbone Protection in SPPS

BackboneProtection cluster_0 Standard Peptide Chain (Aggregates) cluster_1 Backbone-Protected Chain (Soluble) A1 N H AA C A2 N H AA C A1:C->A2:n Peptide Bond A3 N H AA C A2:C->A3:n Peptide Bond Anno1 Inter-chain H-bond (causes aggregation) A2:n->Anno1 B1 N H AA C B2 N Hmb AA C B1:C->B2:n Peptide Bond B3 N H AA C B2:C->B3:n Peptide Bond Anno2 Hmb group blocks H-bond formation B2:hmb->Anno2

Caption: How Hmb backbone protection sterically hinders aggregation.

Stepwise Solubilization Workflow

SolubilizationWorkflow Start Start: Lyophilized Hydrophobic Peptide Step1 1. Add pure organic solvent (e.g., n-propanol, ACN, DMSO) Start->Step1 Step2 2. Vortex to wet the peptide Step1->Step2 Step3 3. Add concentrated pH modifier (e.g., Acetic Acid) Step2->Step3 Step4 4. Add aqueous component (water/buffer) dropwise while vortexing Step3->Step4 Decision Is peptide fully dissolved? Step4->Decision Sonicate Apply brief sonication Decision->Sonicate No End Result: Solubilized Peptide Stock Decision->End Yes Sonicate->Decision

Caption: A sequential process for dissolving difficult hydrophobic peptides.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid Boc-D-HomoSec(pMeBzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular formula for this compound is C₁₇H₂₅NO₄Se, with a monoisotopic mass of approximately 386.0949 g/mol .[1][2] When incorporated into a peptide, the mass of the residue will be this value minus the mass of a water molecule (18.0106 g/mol ).

Q2: What are the expected primary fragmentation patterns for a peptide containing this compound in MS/MS analysis?

During collision-induced dissociation (CID) in MS/MS analysis, you can expect to see characteristic neutral losses from the Boc and pMeBzl protecting groups.

  • Loss of the Boc group: A neutral loss of 100.0528 Da (C₅H₈O₂) corresponding to the entire tert-butoxycarbonyl group is common. Alternatively, a loss of 56.0626 Da (C₄H₈) due to the elimination of isobutylene is frequently observed.

  • Loss of the pMeBzl group: The para-methylbenzyl group can be cleaved, resulting in a neutral loss of 105.0704 Da (C₈H₉).

The peptide backbone will fragment into the typical b- and y-ions. The presence of the large, protected HomoSec residue may influence the relative abundance of fragment ions.

Q3: How does the selenium atom affect the mass spectrum?

Selenium has a unique and characteristic isotopic pattern due to its six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se). This results in a distinctive isotopic envelope for the precursor ion and any fragment ions containing the this compound residue. While this signature is a valuable tool for confirming the presence of your peptide of interest, it can also complicate spectral interpretation if your data analysis software is not configured to handle the isotopic distribution of selenium.

Q4: What are some common adducts observed with peptides containing this compound?

In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations from your solvents or buffers. It is crucial to account for these mass shifts when analyzing your data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Signal for the Peptide of Interest 1. Poor Ionization Efficiency: The bulky protecting groups may hinder efficient ionization. 2. Sample Degradation: The selenocysteine residue can be susceptible to oxidation. 3. Incomplete Desalting: High salt concentrations can suppress the ESI signal.1. Optimize ESI Source Conditions: Adjust spray voltage, capillary temperature, and gas flows. Consider using a different solvent system with modifiers like formic acid or acetonitrile to promote protonation. 2. Use Fresh Samples: Prepare samples immediately before analysis and avoid prolonged exposure to air. Consider adding a small amount of a reducing agent like DTT to the sample, but be aware of potential adduct formation. 3. Thoroughly Desalt: Use appropriate C18 desalting tips or perform buffer exchange to remove non-volatile salts.
Unexpected Peaks in the Mass Spectrum 1. In-source Fragmentation: The protecting groups may be labile and fragment in the ESI source. 2. Oxidation of Selenium: The selenium atom can be oxidized to a selenoxide (+16 Da) or selenone (+32 Da). 3. Adduct Formation: As mentioned in the FAQ, adducts with cations are common.1. Soften Ionization Conditions: Reduce the cone voltage or capillary temperature to minimize in-source fragmentation. 2. Confirm with MS/MS: Check if the unexpected peaks correspond to the mass of your peptide plus 16 or 32 Da. If so, prepare fresh samples and minimize exposure to oxidizing agents. 3. Identify Common Adducts: Refer to the "Common Adducts" table below and check for the corresponding mass shifts.
Complex and Difficult-to-Interpret MS/MS Spectrum 1. Multiple Precursor Ions: The isotopic pattern of selenium can lead to the co-isolation and fragmentation of multiple isotopic peaks. 2. Ambiguous Fragment Ions: Neutral losses from the protecting groups can overlap with peptide backbone fragmentation.1. Narrow the Isolation Window: Use a narrower isolation window in your MS/MS method to select a single isotopic peak of the precursor ion. 2. Manual Interpretation: Carefully analyze the spectrum for the characteristic neutral losses of the Boc (100 or 56 Da) and pMeBzl (105 Da) groups. Use these to identify fragment ions containing the modified residue.
Incorrect Isotopic Pattern 1. Software Misinterpretation: The data analysis software may not be correctly configured for the isotopic distribution of selenium.1. Manual Verification: Manually calculate the theoretical isotopic distribution for your peptide and compare it to the observed spectrum. 2. Update Software Settings: Ensure your mass spectrometry software has the correct elemental composition, including selenium, for accurate isotopic pattern prediction.

Quantitative Data Summary

Table 1: Theoretical Masses of this compound and Common Fragments

Species Molecular Formula Monoisotopic Mass (Da)
This compoundC₁₇H₂₅NO₄Se386.0949
[M-isobutylene]⁺C₁₃H₁₇NO₄Se330.0323
[M-Boc]⁺C₁₂H₁₇NO₂Se286.0425
[M-pMeBzl]⁺C₉H₁₆NO₄Se281.0245

Table 2: Common Adducts and Their Mass Shifts

Adduct Ion Mass Shift (Da)
[M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0344

Experimental Protocols

1. Sample Preparation for Mass Spectrometry

  • Dissolve the Peptide: Dissolve the peptide containing this compound in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 µM.

  • Desalting (if necessary): If the sample contains high concentrations of non-volatile salts (e.g., from a buffer), use a C18 ZipTip or equivalent to desalt the sample according to the manufacturer's protocol. Elute the peptide in a small volume of the analysis solvent.

  • Spike in Internal Standard (Optional): For quantitative analysis, add a known amount of a stable isotope-labeled internal standard peptide.

2. Mass Spectrometry Analysis

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. Look for the characteristic isotopic pattern of selenium.

  • MS/MS Analysis: Perform MS/MS on the most abundant isotopic peak of the precursor ion. Use a collision energy that is sufficient to induce fragmentation of both the protecting groups and the peptide backbone. A stepped collision energy approach can be beneficial.

  • Data Analysis: Analyze the data using software capable of handling non-standard amino acids and the isotopic distribution of selenium. Manually inspect spectra to confirm the presence of characteristic neutral losses and fragment ions.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in MS-compatible solvent Peptide_Synthesis->Dissolution Desalting Desalting (e.g., C18 ZipTip) Dissolution->Desalting ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) Desalting->ESI_MS MS1_Scan MS1 Scan: Identify Precursor Ion ESI_MS->MS1_Scan MS2_Scan MS/MS Scan: Fragment Precursor Ion MS1_Scan->MS2_Scan Data_Processing Data Processing Software MS2_Scan->Data_Processing Spectral_Interpretation Spectral Interpretation: - Identify b- and y-ions - Confirm Neutral Losses Data_Processing->Spectral_Interpretation Final_Report Final Report Spectral_Interpretation->Final_Report

Caption: Experimental workflow for MS analysis.

Troubleshooting_Logic Start Problem Encountered No_Signal No or Low Signal? Start->No_Signal Unexpected_Peaks Unexpected Peaks? No_Signal->Unexpected_Peaks No Optimize_Ionization Optimize Ionization & Check Sample Integrity No_Signal->Optimize_Ionization Yes Complex_Spectra Complex MS/MS? Unexpected_Peaks->Complex_Spectra No Check_Fragmentation Check for In-source Fragmentation & Oxidation Unexpected_Peaks->Check_Fragmentation Yes Narrow_Isolation Narrow Isolation Window & Manually Interpret Complex_Spectra->Narrow_Isolation Yes End Resolution Complex_Spectra->End No Optimize_Ionization->End Check_Fragmentation->End Narrow_Isolation->End

Caption: Troubleshooting decision tree.

References

Technical Support Center: Refinement of p-MeBzl Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of the p-methoxybenzyl (pMeBzl or PMB) ether, a common protecting group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting a pMeBzl ether?

A1: The most prevalent methods for pMeBzl ether cleavage can be broadly categorized into oxidative and acidic conditions.

  • Oxidative Cleavage: This is a highly selective method for pMeBzl ethers in the presence of other benzyl-type protecting groups. The most common reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][2][3] Other oxidizing agents like ceric ammonium nitrate (CAN) are also used.[4]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave pMeBzl ethers.[5][6] Lewis acids such as aluminum chloride (AlCl₃), magnesium bromide (MgBr₂), and cerium(III) chloride (CeCl₃) are also effective, often in the presence of a nucleophile or scavenger.[6]

  • Other Methods: A variety of other methods have been developed, including the use of CBr₄ in methanol, which offers a mild and selective alternative.[6][7] Electrochemical methods are also emerging as a sustainable option.[3][8][9]

Q2: My pMeBzl deprotection with DDQ is sluggish or incomplete. What could be the issue?

A2: Several factors can lead to an incomplete reaction with DDQ:

  • Stoichiometry: Ensure you are using a sufficient excess of DDQ. Typically, 1.1 to 2.3 equivalents are used.[10][11]

  • Solvent: The reaction is commonly performed in a mixture of a chlorinated solvent like dichloromethane (CH₂Cl₂) and water.[10] The presence of water is crucial for the hydrolysis of the intermediate.[12]

  • Temperature: While many DDQ deprotections proceed at room temperature, gentle heating might be necessary for less reactive substrates.[5]

  • Substrate Reactivity: The electronic and steric environment of the pMeBzl group can influence its reactivity. Electron-withdrawing groups on the substrate may deactivate the pMeBzl ether towards oxidation.

Q3: I am observing side reactions during my TFA-mediated pMeBzl deprotection. How can I minimize them?

A3: Acid-mediated deprotection, particularly with strong acids like TFA, can generate a reactive p-methoxybenzyl cation, which can lead to side reactions with nucleophilic functional groups on your substrate.[5]

  • Use of Scavengers: The addition of a cation scavenger is highly recommended. Anisole is a common choice.[5] Triethylsilane can also be used to reduce the carbocation to 4-methylanisole.[5]

  • Control of Stoichiometry and Temperature: Using the minimum effective amount of TFA and running the reaction at a lower temperature can help control the rate of carbocation formation and subsequent side reactions.

  • Alternative Acids: For sensitive substrates, weaker acids or Lewis acids might be a better choice.[5][6]

Q4: Can I selectively deprotect a pMeBzl group in the presence of a benzyl (Bn) group?

A4: Yes, this is one of the key advantages of the pMeBzl protecting group. Oxidative methods, particularly with DDQ, are highly selective for the electron-rich pMeBzl ether over the simple benzyl ether.[1][12] Acidic conditions can also be tuned for selectivity, as the pMeBzl group is more acid-labile than the benzyl group.

Troubleshooting Guides

Problem 1: Low Yield after DDQ Deprotection
Potential Cause Troubleshooting Step
Insufficient DDQ Increase the equivalents of DDQ incrementally (e.g., from 1.5 to 2.5 eq.).
Inadequate Water Ensure a sufficient amount of water is present in the reaction mixture (e.g., CH₂Cl₂/H₂O 10:1 to 20:1).[10]
Decomposition of DDQ Use freshly opened or properly stored DDQ. Consider adding BaCO₃ to neutralize acidic byproducts from DDQ decomposition.[13]
Substrate Degradation If your substrate has other electron-rich or acid-sensitive groups, consider alternative, milder deprotection methods.
Workup Issues The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, can sometimes complicate purification. Ensure proper quenching with a basic aqueous solution (e.g., saturated NaHCO₃) and thorough extraction.
Problem 2: Formation of Unidentified Byproducts in TFA Deprotection
Potential Cause Troubleshooting Step
Alkylation by p-methoxybenzyl cation Add a cation scavenger such as anisole (3-5 equivalents) or triethylsilane to the reaction mixture.[5]
Trifluoroacetylation of hydroxyl groups This can occur if trifluoroacetic anhydride is present in the TFA. Using a fresh bottle of TFA or adding a small amount of water (e.g., 5%) to the TFA can help mitigate this.[14]
Acid-sensitive functional groups If your molecule contains other acid-labile groups (e.g., Boc, acetonides), consider a milder deprotection method like CAN or DDQ.
Reaction time/temperature Reduce the reaction time and/or lower the temperature to minimize side reactions. Monitor the reaction closely by TLC or LC-MS.

Comparative Data on Deprotection Conditions

Method Reagents & Conditions Advantages Disadvantages
DDQ DDQ (1.1-2.5 eq.), CH₂Cl₂/H₂O, rtHigh selectivity for pMeBzl over Bn, mild conditions.[1][12]Stoichiometric toxic reagent, can be sluggish for some substrates.[3]
TFA TFA (10-50% in CH₂Cl₂), with or without scavenger, 0°C to rtReadily available and volatile reagents, easy workup.[5][6]Strong acid can be incompatible with sensitive functional groups, risk of side reactions.[5]
CAN Ceric Ammonium Nitrate (2-3 eq.), CH₃CN/H₂O, 0°C to rtMilder than TFA, often good yields.Requires stoichiometric amounts of a metal oxidant.[4]
CBr₄/MeOH CBr₄ (cat.), MeOH, refluxMild, selective, and inexpensive.[6][7]Requires elevated temperature (refluxing methanol).
Electrochemical Undivided flow cell, MeOH, electrolyte (e.g., BF₄NEt₄)Sustainable, avoids stoichiometric chemical oxidants.[8][9]Requires specialized equipment.

Experimental Protocols

Protocol 1: General Procedure for DDQ Deprotection
  • Dissolve the pMeBzl-protected substrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 - 2.3 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for TFA Deprotection with a Scavenger
  • Dissolve the pMeBzl-protected substrate in dichloromethane (CH₂Cl₂).

  • Add a cation scavenger, such as anisole (3-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 10-20% v/v) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Reaction & Workup cluster_end Final Product Start pMeBzl Protected Compound DDQ DDQ, CH2Cl2/H2O Start->DDQ Choose Method TFA TFA, Scavenger, CH2Cl2 Start->TFA Choose Method CAN CAN, MeCN/H2O Start->CAN Choose Method Other Other Methods (e.g., CBr4/MeOH) Start->Other Choose Method Reaction Reaction Monitoring (TLC/LC-MS) DDQ->Reaction TFA->Reaction CAN->Reaction Other->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Deprotected Alcohol Purification->End

Caption: General experimental workflow for pMeBzl deprotection.

Troubleshooting_Logic cluster_ddq DDQ Method cluster_tfa TFA Method cluster_solution Potential Solutions Start Incomplete Deprotection or Low Yield? DDQ_Check Check DDQ equivalents and water content Start->DDQ_Check Using DDQ TFA_Scavenger Add/Increase Scavenger (e.g., Anisole) Start->TFA_Scavenger Using TFA DDQ_Substrate Assess substrate reactivity DDQ_Check->DDQ_Substrate Optimize Optimize reaction conditions DDQ_Substrate->Optimize TFA_Conditions Lower temperature or reduce reaction time TFA_Scavenger->TFA_Conditions TFA_Conditions->Optimize Change_Method Consider alternative deprotection method Optimize->Change_Method If optimization fails

References

Minimizing racemization of Boc-D-HomoSec(pMeBzl)-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the activation of Boc-D-HomoSec(pMeBzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

Racemization is the process by which a chiral molecule, such as an amino acid, is converted into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of the final peptide is highly dependent on its specific three-dimensional structure. The activation of the carboxylic acid group of this compound, a necessary step for peptide bond formation, can unfortunately also promote racemization through the formation of an oxazolone intermediate. This can lead to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in impurities that are difficult to separate and can have altered or undesired biological effects.

Q2: Which factors influence the extent of racemization during the activation of this compound?

Several factors can influence the degree of racemization during the activation of this compound:

  • Coupling Reagent: The choice of coupling reagent is one of the most critical factors. Some reagents are known to be more "racemization-prone" than others.

  • Base: The type and amount of base used can significantly impact racemization. Tertiary amines, such as diisopropylethylamine (DIPEA), are commonly used, but their concentration should be carefully controlled.

  • Solvent: The polarity of the solvent can influence the rate of racemization.

  • Temperature: Higher reaction temperatures generally lead to increased rates of racemization.

  • Activation Time: Prolonged activation times can increase the risk of racemization.

Q3: What are the recommended coupling reagents to minimize racemization for an amino acid like this compound?

For sterically hindered or sensitive amino acids like this compound, it is advisable to use coupling reagents known for their low racemization potential. Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are generally preferred over carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) when used alone. The addition of a racemization-suppressing additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is highly recommended, especially when using carbodiimides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurities in the final peptide. Racemization of this compound during activation.- Switch to a low-racemization coupling reagent such as HATU or PyBOP. - If using a carbodiimide, ensure the addition of a racemization suppressant like HOBt or Oxyma. - Lower the reaction temperature to 0 °C or below during the activation and coupling steps. - Use a less polar solvent, such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF). - Minimize the pre-activation time before adding the amine component.
Low coupling efficiency. Steric hindrance from the Boc and pMeBzl protecting groups.- Increase the reaction time, while carefully monitoring for racemization. - Use a slight excess of the coupling reagent and the amino acid. - Consider a more potent coupling reagent like HATU.
Side reactions observed. Decomposition of the activated species or side reactions involving the selenocysteine derivative.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a coupling reagent that minimizes side reactions, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Quantitative Data on Racemization

Coupling Reagent Additive Base Solvent Temperature (°C) % D-Isomer (Racemization)
DCCNoneDIPEADCM25~8-12%
DCCHOBtDIPEADCM25<1%
HBTUNoneDIPEADMF25~1-2%
HATUNoneDIPEADMF25<0.5%
PyBOPNoneDIPEADMF25~1-3%

Data is illustrative and based on typical values reported in the literature for racemization-prone couplings. Actual results may vary depending on the specific substrates and conditions.

Experimental Protocol: Minimized Racemization Coupling using HATU

This protocol describes a general procedure for the activation and coupling of this compound to a peptide-resin, aiming to minimize racemization.

  • Preparation:

    • Swell the peptide-resin (containing a free N-terminal amine) in DMF for 30 minutes.

    • Dissolve this compound (1.5 eq) in a minimal amount of DMF.

    • In a separate vial, dissolve HATU (1.45 eq) in DMF.

  • Activation:

    • Cool the solution of this compound to 0 °C in an ice bath.

    • Add DIPEA (2 eq) to the amino acid solution.

    • Add the HATU solution to the amino acid/base mixture and stir for 2-5 minutes. Do not exceed 5 minutes of pre-activation.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated this compound solution to the resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (3x), DCM (3x), and finally methanol (2x).

    • Dry the resin under vacuum.

Visualization of Racemization Pathway

Racemization_Pathway cluster_0 Activation and Racemization cluster_1 Key for Minimization Boc_D_AA This compound Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Boc_D_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (planar, achiral) Activated_Ester->Oxazolone Intramolecular Cyclization Peptide_D Desired D-Peptide Activated_Ester->Peptide_D + Peptide-NH2 Oxazolone->Activated_Ester Ring Opening Boc_L_AA Boc-L-HomoSec(pMeBzl)-OH Oxazolone->Boc_L_AA Protonation Peptide_L Undesired L-Peptide Boc_L_AA->Peptide_L Coupling Key Green arrows indicate desired reaction pathways. Red arrows indicate pathways leading to racemization.

Caption: Racemization pathway during amino acid activation.

Validation & Comparative

A Comparative Guide to Seleno-Amino Acid Derivatives for Peptide Synthesis and Drug Development: Focus on Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern therapeutic design. Seleno-amino acids, in particular, offer unique biochemical properties that can enhance peptide stability, folding, and biological activity. This guide provides a detailed comparison of Boc-D-HomoSec(pMeBzl)-OH with other seleno-amino acid derivatives, supported by established experimental principles and data from related compounds.

This document will delve into the key characteristics of this compound and its alternatives, focusing on the influence of stereochemistry (D- vs. L-), the amino acid backbone (homoselenocysteine vs. selenocysteine), and the choice of protecting groups on the performance in solid-phase peptide synthesis (SPPS) and the properties of the resulting selenopeptides.

Understanding the Components: A Structural Breakdown

The properties of a seleno-amino acid building block in peptide synthesis are determined by a combination of its core structure and protecting groups. This compound is comprised of:

  • Boc (tert-Butoxycarbonyl) Group: A common acid-labile protecting group for the α-amino group, widely used in peptide synthesis.[1]

  • D-Configuration: The D-enantiomer of the amino acid. The incorporation of D-amino acids into peptides can significantly increase their resistance to proteolytic degradation.[2]

  • Homoselenocysteine (HomoSec) Backbone: An analogue of selenocysteine with an additional methylene group in its side chain. This modification can influence the conformational properties and biological activity of the resulting peptide.

  • pMeBzl (para-Methylbenzyl) Group: A protecting group for the reactive selenol (-SeH) group of the homoselenocysteine side chain. Benzyl-type protecting groups are known for their stability under various reaction conditions.[3]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The selection of a seleno-amino acid derivative significantly impacts the efficiency of peptide synthesis and the purity of the final product. Key performance indicators include coupling efficiency, stability during synthesis, and the ease and efficiency of deprotection.

Comparative Data on Key Performance Parameters

While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on the known properties of its components and related seleno-amino acid derivatives. The following tables summarize these expected performance characteristics.

Table 1: Comparison of Seleno-Amino Acid Backbones

FeatureSelenocysteine (Sec)Homoselenocysteine (HomoSec)Key Implications for Peptide Synthesis & Function
Side Chain Length -CH₂-SeH-CH₂-CH₂-SeHIncreased side-chain length in HomoSec may alter peptide conformation and receptor binding affinity.
Nucleophilicity of Selenol HighHighBoth are more nucleophilic than the thiol of cysteine, facilitating reactions like native chemical ligation.[4][5]
pKa of Selenol ~5.2-5.7Expected to be similar to SecThe lower pKa compared to cysteine's thiol (~8.3) means the selenol is more likely to be in the reactive selenolate form at physiological pH.[4][6]
Redox Potential Lower than CysteineExpected to be similar to SecFacilitates disulfide/diselenide bond formation and redox-based catalytic activities.[4]

Table 2: Influence of Stereochemistry on Peptide Properties

FeatureL-Amino Acid DerivativeD-Amino Acid Derivative (e.g., this compound)Key Implications for Drug Development
Proteolytic Stability Susceptible to degradation by proteases.Generally resistant to proteolysis.[2]D-amino acid incorporation can significantly increase the in vivo half-life of peptide therapeutics.
Immunogenicity Can be immunogenic.May exhibit reduced immunogenicity.[2]D-peptides can be advantageous for developing long-term therapies.
Biological Activity Often essential for binding to natural receptors.Can sometimes maintain or even enhance biological activity. In some cases, it can lead to inactivity.[2]The effect on activity is target-dependent and requires empirical validation.

Table 3: Comparison of Selenol Protecting Groups

Protecting GroupStructureDeprotection ConditionsAdvantagesDisadvantages
p-Methylbenzyl (pMeBzl) -CH₂-C₆H₄-CH₃Strong acids (e.g., HF, TFMSA)[3]Robust and stable to the repetitive acid treatments in Boc-SPPS.[3]Requires harsh cleavage conditions which may not be suitable for sensitive peptides.
p-Methoxybenzyl (Mob) -CH₂-C₆H₄-OCH₃Strong acids, milder acidolysis than pMeBzl, also removable with reagents like DTNP.[7]Can be removed under slightly milder conditions than pMeBzl.Can be partially labile to repeated TFA treatment in Boc-SPPS.
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Iodine, mercury(II) acetate, silver tetrafluoroborate.Orthogonal to many other protecting groups.Deprotection can involve toxic heavy metals.
Trityl (Trt) -C(C₆H₅)₃Mild acid, often with scavengers.Easily cleaved under mild conditions.Generally not stable enough for the selenol group in standard SPPS protocols.

Experimental Protocols

To objectively compare the performance of this compound with other seleno-amino acid derivatives, a series of standardized experiments should be conducted. Below are detailed methodologies for key comparative assays.

Solid-Phase Peptide Synthesis (SPPS) and Purity Analysis

Objective: To compare the coupling efficiency and overall yield of peptides synthesized with different seleno-amino acid derivatives.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin (for C-terminal amide peptides) or a pre-loaded Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the growing peptide chain.

  • Amino Acid Coupling:

    • Dissolve the respective Boc-protected seleno-amino acid derivative (e.g., this compound, Boc-L-Sec(Mob)-OH) (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • For pMeBzl protected derivatives, treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (90:5:3:2) for 2-4 hours at room temperature.

    • For Mob protected derivatives, a similar TFA-based cocktail can be used, potentially with shorter cleavage times.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Purity and Yield: Analyze the purified peptide by analytical RP-HPLC and determine the yield.

    • Identity Confirmation: Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7][8][9][10][11]

Enzymatic Stability Assay

Objective: To compare the resistance of peptides containing D- vs. L-seleno-amino acids to proteolytic degradation.

Protocol:

  • Peptide Incubation: Incubate the purified peptides (e.g., containing D-HomoSec vs. L-HomoSec) at a final concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the relationships between different components.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat for each AA Capping Capping (Acetic Anhydride) Wash->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Stability_Assay cluster_peptides Peptide Variants Peptide_D Peptide with Boc-D-HomoSec Incubation Incubation with Protease (e.g., Trypsin, 37°C) Peptide_D->Incubation Peptide_L Peptide with Boc-L-HomoSec Peptide_L->Incubation Sampling Time-Course Sampling (0, 1, 4, 8, 24h) Incubation->Sampling Quenching Reaction Quenching (TFA) Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Data Analysis (Degradation Rate, Half-life) HPLC->Data

References

A Comparative Guide to Fmoc- and Boc-Protected D-Homoselenocysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-natural amino acid D-Homoselenocysteine (D-HomoSec) into peptides is a key strategy for developing novel therapeutics and research tools, owing to the unique redox properties of selenium. The choice of protecting group strategy—9-fluorenylmethyloxycarbonyl (Fmoc) versus tert-butyloxycarbonyl (Boc)—for the α-amine of D-HomoSec(pMeBzl)-OH is a critical decision that significantly impacts the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-D-HomoSec(pMeBzl)-OH and Boc-D-HomoSec(pMeBzl)-OH, offering insights into their respective advantages and disadvantages, supported by established principles of peptide chemistry.

Chemical Properties at a Glance

A fundamental understanding of the chemical properties of each building block is essential for designing a successful synthesis strategy.

PropertyFmoc-D-HomoSec(pMeBzl)-OHThis compound
Molecular Formula C₂₇H₂₇NO₄SeC₁₇H₂₅NO₄Se
Molecular Weight 508.47 g/mol 386.35 g/mol
α-Amine Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection p-Methylbenzyl (pMeBzl)p-Methylbenzyl (pMeBzl)
Deprotection of α-Amine Piperidine solutionTrifluoroacetic acid (TFA)
Final Cleavage Strong acid (e.g., HF)Strong acid (e.g., HF)

Performance in Peptide Synthesis: A Strategic Comparison

Fmoc Strategy: The Milder, but Potentially Complicated Route

The Fmoc strategy has become the predominant method for SPPS due to its use of milder, base-mediated deprotection of the α-amine, which is generally compatible with a wider range of sensitive amino acid side chains.[1]

Advantages:

  • Orthogonality: The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups and the resin linker, allowing for selective deprotection.[1]

  • Milder Conditions: Avoids the repeated use of strong acid for α-amine deprotection, which can lead to premature cleavage of the peptide from the resin or loss of acid-sensitive side-chain protecting groups.

Disadvantages and Challenges with Selenocysteine:

  • β-Elimination: The basic conditions required for Fmoc removal (typically 20% piperidine in DMF) can promote β-elimination of the selenol side chain, leading to the formation of dehydroalanine and subsequent side reactions. This is a significant concern for selenocysteine-containing peptides.

  • Racemization: Selenocysteine residues are susceptible to racemization under basic conditions, which can be exacerbated during the activation and coupling steps in the presence of a base. Studies have shown that minimizing piperidine treatment time and avoiding the use of auxiliary bases during coupling can suppress this side reaction.[2]

  • Harsh Final Cleavage: The p-methylbenzyl (pMeBzl) protecting group on the selenol side chain is not removable by TFA. Therefore, the final cleavage from the resin and removal of the pMeBzl group still requires treatment with a very strong acid, such as hydrogen fluoride (HF), which negates some of the "mildness" advantages of the Fmoc strategy.[3]

Boc Strategy: The Robust, Classic Approach

The Boc strategy, while older, remains a robust and reliable method, particularly for complex or aggregation-prone sequences.

Advantages:

  • Reduced Risk of Base-Induced Side Reactions: The acidic conditions used for Boc deprotection (TFA) circumvent the issues of β-elimination and base-induced racemization that can plague the Fmoc synthesis of selenocysteine-containing peptides. One study noted that the synthesis of a Boc-protected selenocysteine derivative proceeded with high yield and enantiomeric excess, while the corresponding Fmoc derivative suffered from low yields and partial racemization.

  • Potentially Higher Purity for Selenopeptides: By avoiding the primary side reactions associated with Fmoc chemistry and selenocysteine, the Boc strategy may offer a route to higher purity crude peptides.

Disadvantages:

  • Harsh Deprotection Conditions: Repeated treatment with TFA for Boc group removal can lead to the gradual degradation of the peptide and premature cleavage from the resin.

  • Use of Hazardous Reagents: The final cleavage step in Boc SPPS requires the use of highly corrosive and hazardous hydrogen fluoride (HF), necessitating specialized equipment and handling procedures.[1]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for incorporating D-HomoSec(pMeBzl)-OH into a peptide chain using both Fmoc and Boc SPPS strategies.

Fmoc_SPPS_Workflow cluster_cycle Elongation Cycle node_deprotection Fmoc Deprotection (20% Piperidine/DMF) node_wash1 Wash (DMF) node_deprotection->node_wash1 node_coupling Coupling (Fmoc-D-HomoSec(pMeBzl)-OH, Coupling Reagents) node_wash1->node_coupling node_wash2 Wash (DMF) node_coupling->node_wash2 final_peptide Resin-Bound Peptide (with D-HomoSec) node_wash2->final_peptide Repeat Cycle start Resin-Bound Peptide (N-terminal Fmoc) start->node_deprotection cleavage Cleavage & Deprotection (HF) final_peptide->cleavage purified_peptide Purified Peptide cleavage->purified_peptide

Caption: Fmoc-SPPS workflow for D-HomoSec incorporation.

Boc_SPPS_Workflow cluster_cycle Elongation Cycle node_deprotection Boc Deprotection (TFA/DCM) node_neutralization Neutralization (Base/DMF) node_deprotection->node_neutralization node_wash1 Wash (DMF) node_neutralization->node_wash1 node_coupling Coupling (this compound, Coupling Reagents) node_wash1->node_coupling node_wash2 Wash (DMF) node_coupling->node_wash2 final_peptide Resin-Bound Peptide (with D-HomoSec) node_wash2->final_peptide Repeat Cycle start Resin-Bound Peptide (N-terminal Boc) start->node_deprotection cleavage Cleavage & Deprotection (HF) final_peptide->cleavage purified_peptide Purified Peptide cleavage->purified_peptide

Caption: Boc-SPPS workflow for D-HomoSec incorporation.

Detailed Experimental Protocols

The following are generalized protocols for the incorporation of D-HomoSec(pMeBzl)-OH using Fmoc and Boc SPPS. Specific reaction times and reagent equivalents may need to be optimized based on the peptide sequence and resin.

Fmoc-SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a minimized time (e.g., 2 x 5 minutes) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate a solution of Fmoc-D-HomoSec(pMeBzl)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), in DMF. It is recommended to perform the coupling in the absence of an auxiliary base like DIEA to minimize racemization.[2]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail containing hydrogen fluoride (HF) and appropriate scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the pMeBzl and other side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an appropriate solvent system, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin) in DCM for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group.

  • Washing: Wash the resin with DCM (3-5 times) and isopropanol (1-2 times) to remove residual acid.

  • Neutralization: Neutralize the N-terminal amine salt with a solution of 5-10% diisopropylethylamine (DIEA) in DMF or DCM.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Pre-activate a solution of this compound (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection: Treat the resin with liquid HF at 0°C with appropriate scavengers to cleave the peptide and remove all protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve, and purify by RP-HPLC.

Conclusion and Recommendations

The choice between Fmoc-D-HomoSec(pMeBzl)-OH and this compound for peptide synthesis is a trade-off between the milder deprotection conditions of the Fmoc strategy and the reduced risk of side reactions with the Boc strategy.

  • For sequences that are not prone to aggregation and where the potential for β-elimination and racemization of the selenocysteine residue is a major concern, the Boc strategy may be the more prudent choice . The acidic deprotection conditions of the Boc protocol will prevent these base-catalyzed side reactions, potentially leading to a purer crude product.

  • The Fmoc strategy can be successfully employed, but requires careful optimization to minimize side reactions. This includes using minimal piperidine exposure times for deprotection and avoiding the use of auxiliary bases during the coupling step. Researchers experienced in optimizing SPPS protocols for challenging sequences may prefer the Fmoc route to avoid the repeated use of strong acid.

Ultimately, the decision should be based on the specific peptide sequence, the available laboratory equipment (particularly for handling HF), and the researcher's experience with each synthetic methodology. Given the challenges associated with the pMeBzl protecting group's removal, researchers may also consider alternative, more labile selenol protecting groups if the synthetic route allows.

References

A Comparative Guide to Boc-Protected Selenocysteine and Homoselenocysteine Building Blocks for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of selenocysteine (Sec) and its homologues into peptides is a critical strategy in drug discovery and protein engineering, offering unique biochemical properties. The choice of protected amino acid building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of selenopeptides. This guide provides a comparative analysis of two such building blocks: Boc-D-HomoSec(pMeBzl)-OH and Boc-Sec(pMeBzl)-OH, focusing on their structural differences and the potential implications for synthesis efficacy and final peptide characteristics.

Structural and Functional Comparison

FeatureThis compoundBoc-Sec(pMeBzl)-OHInferred Implications for Efficacy
Molecular Formula C17H25NO4SeC16H23NO4SeThe additional CH2 group in homoselenocysteine slightly increases the molecular weight and alters the side chain's spatial orientation.
Side Chain Length Longer (contains an additional methylene group)ShorterThe longer side chain of homoselenocysteine may lead to increased flexibility in the resulting peptide. This could also introduce greater steric hindrance during the coupling reaction, potentially requiring longer coupling times or more potent activation reagents to achieve comparable efficiency to selenocysteine.
Potential for Side Reactions The longer, more flexible side chain might be more susceptible to intramolecular side reactions, though specific data is lacking.Standard side reactions associated with Boc-SPPS apply.[1]Both are subject to side reactions common in Boc-SPPS, such as diketopiperazine formation at the dipeptide stage and aspartimide formation if Asp residues are present.[1][2]
Protecting Group Stability The p-methylbenzyl (pMeBzl) group offers robust protection of the selenol.The p-methylbenzyl (pMeBzl) group provides stable protection under standard Boc-SPPS conditions.The pMeBzl group is stable to the moderately acidic conditions used for Boc deprotection (e.g., TFA) and is typically removed during the final cleavage from the resin with strong acids like HF.[2][3]
Conformational Impact on Peptide The introduction of a homoselenocysteine residue can alter the peptide backbone's secondary structure due to the modified side-chain length and flexibility.Selenocysteine incorporation can influence disulfide bond analogs (diselenide bonds) and the overall three-dimensional structure.The choice between these building blocks can be a strategic tool for modulating the conformational properties and, consequently, the biological activity of the synthetic peptide.

Experimental Protocols: General Procedure for Incorporation in Boc-SPPS

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound or Boc-Sec(pMeBzl)-OH, into a peptide chain using manual solid-phase peptide synthesis. Specific reaction times and reagents may need to be optimized based on the sequence and scale.

1. Resin Preparation:

  • Swell the desired resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.[1]

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes (pre-wash).
  • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[1]
  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test, e.g., with chloranil).
  • Wash the resin again with DCM to remove excess base.

4. Amino Acid Coupling:

  • Dissolve the Boc-protected amino acid (e.g., this compound or Boc-Sec(pMeBzl)-OH) (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
  • Add DIEA (4-8 equivalents) to the activation mixture.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.[4]
  • Wash the resin with DMF and DCM.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, dry the resin.
  • Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues.[1][3] This step removes the side-chain protecting groups (including pMeBzl) and cleaves the peptide from the resin.

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the general workflow for a single cycle of amino acid addition in Boc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_resin_end Solid Support Resin_Start Resin-Peptide(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin_Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Resin_End Resin-Peptide(n+1) Wash_3->Resin_End Resin_End->Deprotection Next Cycle

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

References

A Comparative Guide to Selenocysteine Incorporation: Spotlight on Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of the 21st amino acid, selenocysteine (Sec), into peptides and proteins is a critical technique for elucidating the function of selenoproteins and developing novel therapeutics. The inherent reactivity of the selenol group necessitates the use of protecting group strategies during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of various methods for selenocysteine incorporation, with a special focus on the use of Boc-D-HomoSec(pMeBzl)-OH.

Introduction to Selenocysteine Incorporation Strategies

The two primary strategies for SPPS, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are both applicable to the incorporation of selenocysteine. The choice of strategy dictates the selection of orthogonal protecting groups for the selenocysteine side chain. Benzyl-based protecting groups are commonly employed for the selenol functional group due to their stability under various coupling conditions and their susceptibility to removal during the final cleavage step.

This guide will delve into a comparison of different approaches, highlighting the potential advantages and disadvantages of using this compound. While direct comparative performance data for this specific reagent is limited in publicly available literature, we will draw comparisons based on the known characteristics of related benzyl-protected selenocysteine derivatives.

Comparison of Selenocysteine Incorporation Methods

The following table summarizes key performance indicators for different selenocysteine incorporation strategies. Data for Boc-protected p-methylbenzyl (pMeBzl) homoselenocysteine is inferred from studies on similar benzyl-protected selenocysteine analogs.

Parameter This compound (Inferred)Boc-Sec(pMob)-OH Fmoc-Sec(Trt)-OH Native Chemical Ligation (NCL)
Incorporation Efficiency Expected to be high, similar to other Boc-amino acids.Generally high.High, but can be influenced by steric hindrance.Not applicable (ligation of peptide fragments).
Peptide Purity (Crude) Dependent on coupling efficiency and potential side reactions.Can be high, but side reactions are possible.Generally high with optimized protocols.Purity depends on the purity of the individual fragments.
Side Reactions Potential for alkylation of the selenoether by carbocations during cleavage.[1]Prone to oxidation and elimination to dehydroalanine.Risk of premature detritylation.Requires a C-terminal thioester and N-terminal cysteine/selenocysteine.
Deprotection Conditions Strong acid (e.g., HF, TFMSA).[2]Strong acid (e.g., HF, TFMSA).Mild acid (TFA).Not applicable.
Validation Methods Mass Spectrometry (MS), HPLC.[3][4][5][6][7][8]MS, HPLC.MS, HPLC.MS, HPLC.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of selenocysteine. Below are representative protocols for the Boc strategy and a brief overview of validation techniques.

Protocol 1: Solid-Phase Peptide Synthesis using this compound

This protocol is a generalized procedure for manual Boc-SPPS.

1. Resin Swelling and Deprotection:

  • Swell the desired resin (e.g., MBHA resin) in dichloromethane (DCM) for 1 hour.
  • Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
  • Wash the resin with DCM, isopropanol, and then DCM again.

2. Amino Acid Coupling:

  • Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM.
  • Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • Monitor the coupling reaction using a ninhydrin test.

3. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After synthesis is complete, wash the resin thoroughly with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., thioanisole, p-cresol) to protect the selenocysteine residue.[9]
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

6. Purification and Analysis:

  • Dissolve the crude peptide in an appropriate solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
  • Confirm the identity and purity of the peptide by mass spectrometry.[3][4][5]

Protocol 2: Validation of Selenocysteine Incorporation by Mass Spectrometry

Mass spectrometry is an indispensable tool for verifying the successful incorporation of selenocysteine.

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).

2. Mass Spectrometric Analysis:

  • Utilize electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
  • The presence of selenium can be confirmed by its characteristic isotopic pattern. Selenium has several stable isotopes, which will result in a unique cluster of peaks in the mass spectrum.[5]
  • Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the exact location of the selenocysteine residue.[10]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in selenocysteine incorporation and validation.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Coupling->Deprotection Next Amino Acid Capping Capping Coupling->Capping Repetitive_Cycles Repetitive_Cycles Capping->Repetitive_Cycles Cleavage Strong Acid Cleavage (e.g., HF, TFMSA) Repetitive_Cycles->Cleavage Purification RP-HPLC Cleavage->Purification Analysis Mass Spectrometry Purification->Analysis

Boc-SPPS Workflow for Selenopeptide Synthesis.

validation_workflow Crude_Peptide Crude Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide RP-HPLC MS_Analysis Mass Spectrometry (ESI or MALDI) Purified_Peptide->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) Sequencing MS_Analysis->MSMS_Analysis Fragment Ion Analysis Validation Validated Selenopeptide MSMS_Analysis->Validation

Validation Workflow for Selenocysteine Incorporation.

Signaling Pathways and Logical Relationships

The incorporation of selenocysteine is a synthetic chemical process and does not directly involve biological signaling pathways in the context of SPPS. The logical relationship is a linear progression from protected amino acids to a final, validated selenopeptide, as depicted in the workflows above.

Conclusion

The use of this compound offers a viable route for the incorporation of a non-canonical selenocysteine analog into synthetic peptides using the well-established Boc-SPPS strategy. The p-methylbenzyl protecting group is expected to provide good stability during synthesis, with removal achieved under standard strong-acid cleavage conditions. While direct comparative data is scarce, the principles of Boc chemistry and the behavior of similar benzyl-protected amino acids suggest this reagent is a valuable tool for selenopeptide synthesis. Careful optimization of coupling and cleavage conditions, followed by rigorous purification and mass spectrometric analysis, are paramount to obtaining high-quality selenocysteine-containing peptides for research and drug development applications.

References

Comparative analysis of different protecting groups for homoselenocysteine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Protecting Groups for Homoselenocysteine

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the highly reactive selenol functional group of homoselenocysteine is a critical consideration in the synthesis of peptides and other complex molecules. The ideal protecting group should be stable under various reaction conditions, particularly during peptide synthesis, and selectively cleavable without compromising the integrity of the final product. This guide provides a comparative analysis of commonly employed protecting groups for the selenol of homoselenocysteine, with much of the experimental data extrapolated from its close analogue, selenocysteine, due to the relative scarcity of literature on homoselenocysteine-specific protection.

Comparative Data of Protecting Groups

The following table summarizes the performance of various protecting groups for the homoselenocysteine selenol group, detailing their stability and deprotection conditions.

Protecting GroupAbbreviationStructureStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
BenzylBzl-CH₂-PhStable to TFA.Strong acids (HF, TFMSA, TMSBr), Na/NH₃.[1]Robust, widely used in Boc-SPPS.Harsh deprotection conditions.
p-MethoxybenzylMob-CH₂-Ph-p-OMeStable to mild acid and base.Strong acids (HF, TFMSA), DMSO/TFA, I₂, DTNP/TFA.[1][2]Milder deprotection than Bzl.[1]Can still require harsh conditions.
p-MethylbenzylMeb-CH₂-Ph-p-MeStable to TFA.HF.[1]Orthogonal to some other acid-labile groups.Requires very strong acid for cleavage.
p-NitrobenzylpNB-CH₂-Ph-p-NO₂Stable to strong acids (HF).Reduction (e.g., Zn/AcOH) followed by oxidative cleavage (I₂).[3][4]Orthogonal to acid-labile protecting groups.Multi-step deprotection.
AcetamidomethylAcm-CH₂-NH-CO-CH₃Stable to acidic conditions (TFA, HCl).[1][3]I₂, Hg(OAc)₂, AgOAc, DTNP (>15 equiv.).[2][3]Orthogonal to both Boc and Fmoc strategies.Potential for side reactions with certain amino acids.
2-Cyanoethyl-CH₂-CH₂-CNStable to acidic conditions.Base (K₂CO₃/MeOH, DBU/DCM).[1][3]Orthogonal to acid-labile protecting groups.Base-lability can be a limitation.
Selenylsulfide-S-RStable under non-reducing conditions.Reducing agents (DTT, thiols).[1][3]Can be formed in situ for specific applications.Sensitive to reducing agents used in other steps.
SelenozolidineSez(thiazolidine analog)Stable during SPPS.Mildly acidic conditions with MeONH₂.[5]Very mild deprotection, ideal for native chemical ligation.[5]Less commonly used, synthesis of the building block can be complex.

Experimental Protocols

Detailed methodologies for the protection and deprotection of homoselenocysteine are outlined below. These protocols are based on established procedures for selenocysteine and are expected to be applicable to homoselenocysteine with minor modifications.

Synthesis of N-Fmoc-Se-(p-methoxybenzyl)-L-homoselenocysteine

This protocol describes a common method for the synthesis of a protected homoselenocysteine building block suitable for solid-phase peptide synthesis (SPPS).

Materials:

  • L-Homoselenocystine

  • Sodium borohydride (NaBH₄)

  • p-Methoxybenzyl chloride (Mob-Cl)

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reduction of Homoselenocystine: L-Homoselenocystine is dissolved in methanol under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C, and sodium borohydride is added portion-wise until the solution becomes colorless, indicating the formation of the homoselenolate.

  • Se-Alkylation: p-Methoxybenzyl chloride, dissolved in a minimal amount of methanol, is added dropwise to the homoselenolate solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in water, and the pH is adjusted to ~5-6 with a mild acid. The resulting precipitate of Se-(p-methoxybenzyl)-L-homoselenocysteine is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

  • N-Fmoc Protection: The crude Se-(p-methoxybenzyl)-L-homoselenocysteine is suspended in a 10% aqueous sodium bicarbonate solution. Fmoc-OSu dissolved in acetone or dioxane is added, and the mixture is stirred vigorously overnight at room temperature.

  • Final Purification: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu. The aqueous layer is acidified to pH 2-3 with cold 1 M HCl. The precipitated product, N-Fmoc-Se-(p-methoxybenzyl)-L-homoselenocysteine, is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by flash chromatography.

Deprotection of Se-(p-methoxybenzyl)-homoselenocysteine

This protocol details the removal of the Mob group using 2,2'-dithiobis(5-nitropyridine) (DTNP) in trifluoroacetic acid (TFA), a relatively mild method.[2][6]

Materials:

  • Mob-protected homoselenocysteine-containing peptide

  • Trifluoroacetic acid (TFA)

  • 2,2'-Dithiobis(5-nitropyridine) (DTNP)

  • Scavengers (e.g., triisopropylsilane, water)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. For the deprotection of the Mob group from homoselenocysteine, a substoichiometric amount of DTNP (as little as 0.2 equivalents) is added to the cocktail.[2][6]

  • Deprotection Reaction: The Mob-protected peptide is treated with the cleavage cocktail at room temperature for 1-2 hours. The DTNP facilitates the removal of the Mob group.

  • Product Precipitation: The TFA is partially removed by a stream of nitrogen, and the peptide is precipitated by the addition of cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed several times with cold diethyl ether, and then dried. The deprotected peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structures of Protected Homoselenocysteine

The following diagram illustrates the chemical structures of the homoselenocysteine backbone protected with various groups on the selenol side chain.

G Structures of Protected Homoselenocysteine cluster_backbone Homoselenocysteine Backbone cluster_pgs Protecting Groups Backbone H₂N-CH(COOH)-(CH₂)₂-Se- Bzl Bzl -CH₂-Ph Backbone->Bzl Benzyl Mob Mob -CH₂-Ph-p-OMe Backbone->Mob p-Methoxybenzyl Acm Acm -CH₂-NH-CO-CH₃ Backbone->Acm Acetamidomethyl CN 2-Cyanoethyl -CH₂-CH₂-CN Backbone->CN 2-Cyanoethyl

Caption: Chemical structures of common selenol protecting groups on homoselenocysteine.

General Workflow for Synthesis and Deprotection

This diagram outlines a typical workflow for the incorporation of a protected homoselenocysteine into a peptide, followed by deprotection.

G A Start: L-Homoselenocystine B Reduction (e.g., NaBH₄) A->B C Protection of Selenol (e.g., with Mob-Cl) B->C D N-α-Protection (e.g., Fmoc-OSu) C->D E Protected HSe(PG) Building Block D->E F Solid-Phase Peptide Synthesis (SPPS) E->F G Protected Peptide on Resin F->G H Cleavage from Resin and Side-Chain Deprotection G->H I Final Deprotected Peptide H->I

References

A Comparative Guide to the Characterization of Peptides Synthesized with Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-homoselenocysteine into peptides offers a pathway to novel therapeutics with enhanced stability and unique biological activities. The use of Boc-D-HomoSec(pMeBzl)-OH as a building block in solid-phase peptide synthesis (SPPS) presents specific challenges and considerations in the subsequent characterization of the synthesized peptides. This guide provides a comparative analysis of the characterization of these peptides, supported by experimental data drawn from analogous selenocysteine- and homoselenocysteine-containing peptides, and outlines detailed experimental protocols.

Performance Comparison: Boc vs. Fmoc Strategies for Selenopeptide Synthesis

The choice between Boc and Fmoc solid-phase peptide synthesis strategies can significantly impact the quality and yield of the final peptide product, particularly with sensitive residues like homoselenocysteine. While both methods are viable, they present distinct advantages and disadvantages.

ParameterBoc/Bzl Protection StrategyFmoc/tBu Protection Strategy
Deprotection Chemistry Utilizes strong acids like TFA for Nα-Boc removal and harsher acids (e.g., HF, TFMSA) for final cleavage and side-chain deprotection.[1][2]Employs a base (e.g., piperidine) for Nα-Fmoc removal and TFA for final cleavage and side-chain deprotection.[1]
Compatibility with HomoSec The pMeBzl protecting group on the selenium is stable to the repetitive TFA treatments used for Boc removal but is cleaved during the final strong acid cleavage.[3]The pMeBzl group is generally stable to the basic conditions of Fmoc deprotection.
Aggregation Issues Acidic deprotection conditions protonate the N-terminus, which can reduce peptide aggregation during synthesis, potentially leading to higher purity for hydrophobic sequences.[4]Neutral or basic conditions during synthesis can sometimes lead to greater peptide aggregation.[4]
Side Reactions The strong acid cleavage can lead to side reactions, particularly with sensitive residues. Scavengers are essential.Milder cleavage conditions generally result in fewer side reactions.
Orthogonality Not fully orthogonal as both Boc and benzyl-type protecting groups are acid-labile, though at different strengths.[1]Considered a more orthogonal protection scheme.[1]
Cost & Availability Boc-amino acids are generally less expensive.A wider variety of Fmoc-protected non-canonical amino acids are commercially available.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of peptides containing this compound. Below are protocols for key analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a model peptide containing D-homoselenocysteine.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

Protocol:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the resin's linker. Wash with DCM and then with 5% DIEA in DCM to neutralize.

  • First Amino Acid Coupling: Dissolve the first Boc-protected amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF and add to the resin. Agitate for 2 hours. Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including this compound.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the terminal Boc group is removed, dry the peptide-resin. Treat the resin with anhydrous HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the pMeBzl and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.

Workflow for Boc-SPPS of a D-HomoSec containing peptide.

SPPS_Workflow start Start: MBHA Resin swell Swell Resin in DCM start->swell deprotect1 Boc Deprotection (50% TFA/DCM) swell->deprotect1 neutralize1 Neutralization (DIEA/DCM) deprotect1->neutralize1 couple Couple Boc-Amino Acid (HBTU/DIEA in DMF) neutralize1->couple wash1 Wash (DCM/DMF) couple->wash1 kaiser Kaiser Test wash1->kaiser kaiser->couple Positive (Incomplete) deprotect2 Repeat Deprotection kaiser->deprotect2 Negative couple_homosec Couple this compound deprotect2->couple_homosec wash2 Wash couple_homosec->wash2 final_deprotect Final Boc Deprotection wash2->final_deprotect cleave Cleavage & Side-Chain Deprotection (HF or TFMSA + Scavengers) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end_node Characterize Peptide purify->end_node

Caption: Boc-SPPS workflow for synthesizing a D-homoselenocysteine peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for its purification.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Solvent A.

  • Analytical HPLC:

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the absorbance at 214 nm and 280 nm.

  • Preparative HPLC:

    • Use a larger diameter column and a gradient optimized from the analytical run.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and sequence of the synthesized peptide.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

Protocol for ESI-MS:

  • Sample Preparation: Dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Direct Infusion or LC-MS: Introduce the sample into the ESI source via direct infusion or by coupling the HPLC to the mass spectrometer (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of selenium will be indicated by a characteristic isotopic pattern.

  • Tandem MS (MS/MS): Select the parent ion of the peptide and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern will help to confirm the amino acid sequence. The fragmentation of peptides containing homoselenocysteine may show characteristic losses related to the selenium-containing side chain.

Characterization_Flow crude Crude Peptide from SPPS analytical_hplc Analytical RP-HPLC crude->analytical_hplc purity_check Assess Purity analytical_hplc->purity_check prep_hplc Preparative RP-HPLC purity_check->prep_hplc < 95% Pure pure_peptide Purified Peptide purity_check->pure_peptide > 95% Pure fraction_analysis Analyze Fractions (Analytical HPLC) prep_hplc->fraction_analysis pool_lyophilize Pool Pure Fractions & Lyophilize fraction_analysis->pool_lyophilize pool_lyophilize->pure_peptide esi_ms ESI-MS pure_peptide->esi_ms aaa Amino Acid Analysis (Optional) pure_peptide->aaa mw_confirm Confirm Molecular Weight & Isotopic Pattern esi_ms->mw_confirm ms_ms Tandem MS (MS/MS) mw_confirm->ms_ms seq_confirm Confirm Amino Acid Sequence ms_ms->seq_confirm final_product Final Characterized Product seq_confirm->final_product quantify Quantify Peptide Content aaa->quantify quantify->final_product

References

Case studies of successful peptide synthesis using Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-canonical amino acids like selenocysteine and its derivatives into peptides offers a pathway to novel therapeutics with unique biochemical properties. Among the various protected forms of selenocysteine analogues, Boc-D-HomoSec(pMeBzl)-OH presents a strategic option for solid-phase peptide synthesis (SPPS). This guide provides a comparative overview of peptide synthesis using this building block, supported by general experimental principles and a discussion of its components.

Understanding the Components

The successful synthesis of peptides containing D-homoselenocysteine hinges on an effective protection strategy. The choice of protecting groups for the alpha-amino group and the selenol side chain is critical to prevent unwanted side reactions during peptide elongation.

ComponentProtecting GroupPurpose & Comparison
Alpha-Amino Group Boc (tert-Butyloxycarbonyl) The Boc group is a widely used acid-labile protecting group in SPPS. It is stable to the basic conditions often used for the deprotection of Fmoc (9-fluorenylmethyloxycarbonyl), the other major alpha-amino protecting group. This orthogonality makes the Boc/Bzl protection strategy a viable alternative, particularly for sequences prone to aggregation or containing base-sensitive residues. The primary challenge with Boc-SPPS is the requirement for strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage from the resin and removal of side-chain protecting groups, which necessitates specialized equipment.[1][2][3]
Selenol Side Chain pMeBzl (p-Methylbenzyl) Benzyl-type protecting groups are commonly employed for the selenol function of selenocysteine and its homologues due to their stability under the conditions of both Boc and Fmoc synthesis.[4] The p-methylbenzyl group, specifically, offers a balance of stability and cleavage characteristics. Compared to an unsubstituted benzyl group, the electron-donating methyl group can facilitate cleavage under strong acid conditions. In contrast to the more acid-labile p-methoxybenzyl (pMeOBzl) group, pMeBzl provides greater stability, reducing the risk of premature deprotection during synthesis.[4]
Amino Acid Core D-Homoselenocysteine The "D" configuration indicates the stereochemistry at the alpha-carbon, which can be crucial for creating peptides with altered enzymatic stability or specific conformational properties. "Homo" signifies the presence of an additional methylene group in the side chain compared to selenocysteine. This extension can influence the peptide's three-dimensional structure and its interaction with biological targets.

General Experimental Workflow for Boc-SPPS of a Selenopeptide

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide sequence using solid-phase synthesis.

Peptide_Synthesis_Workflow Resin Resin Support Attach 1. Attach First Boc-Amino Acid Resin->Attach Deprotect_Boc 2. Boc Deprotection (e.g., TFA in DCM) Attach->Deprotect_Boc Neutralize 3. Neutralization (e.g., DIEA in DCM) Deprotect_Boc->Neutralize Couple 4. Couple This compound Neutralize->Couple Wash Wash Couple->Wash Wash Repeat Repeat Steps 2-4 for subsequent amino acids Wash->Repeat Repeat->Deprotect_Boc Cleave 5. Final Cleavage & Deprotection (e.g., HF or TFMSA) Repeat->Cleave After final coupling Purify 6. Purification (e.g., RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Boc-D-HomoSec(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of Boc-D-HomoSec(pMeBzl)-OH, a Boc-protected selenoamino acid derivative. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

The proper selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound and associated reagents commonly used in peptide synthesis.

EquipmentSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of the compound and solvents.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact with the organoselenium compound and solvents. Double gloving is advised for added protection, especially when handling solvents like dichloromethane.
Body Protection Chemical-resistant laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any dust or vapors.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound during a typical laboratory workflow.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.

  • Clear the workspace within the fume hood of any unnecessary equipment or chemicals.

  • Have all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers readily accessible inside the fume hood.

2. Weighing the Compound:

  • Perform all weighing operations within the chemical fume hood to minimize the risk of inhaling any fine powder.

  • Use a tared weigh boat or appropriate glassware to accurately measure the desired amount of this compound.

  • Handle the solid with care to avoid generating dust.

3. Dissolving the Compound:

  • Add the solvent (e.g., dichloromethane, DMF) to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution. Keep the container capped or covered as much as possible during this process.

4. Reaction Setup and Monitoring:

  • Conduct all subsequent reaction steps within the chemical fume hood.

  • Ensure all glassware is properly clamped and secured.

  • If the reaction requires heating, use a well-controlled heating mantle or oil bath.

  • Monitor the reaction progress as required by the experimental protocol, minimizing the time the reaction vessel is open to the atmosphere.

5. Post-Reaction Work-up:

  • Quench the reaction and perform extractions or other work-up procedures within the fume hood.

  • Handle all liquid waste and aqueous layers as hazardous waste.

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Solid Waste:

  • All disposable materials that have come into contact with this compound, such as weigh boats, gloves, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste bag within the fume hood.

2. Liquid Waste:

  • Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a dedicated, sealed, and clearly labeled halogenated or non-halogenated waste container, depending on the solvents used.

  • Never pour any waste containing this compound down the drain.

3. Sharps Waste:

  • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

4. Decontamination:

  • Thoroughly decontaminate all non-disposable glassware and equipment that has been in contact with the compound using an appropriate solvent, followed by a standard cleaning procedure. Collect all solvent rinses as hazardous waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation don_ppe Don Appropriate PPE prep_fume_hood->don_ppe gather_materials Gather Materials & Waste Containers don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react workup Post-Reaction Work-up react->workup solid_waste Dispose of Contaminated Solids workup->solid_waste liquid_waste Dispose of Liquid Waste workup->liquid_waste decontaminate Decontaminate Glassware solid_waste->decontaminate liquid_waste->decontaminate final_cleanup final_cleanup decontaminate->final_cleanup Final Workspace Cleanup

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.